Product packaging for D-Glucosamine hydrochloride(Cat. No.:CAS No. 1078691-95-8; 576-44-3; 66-84-2)

D-Glucosamine hydrochloride

Cat. No.: B2900299
CAS No.: 1078691-95-8; 576-44-3; 66-84-2
M. Wt: 215.63
InChI Key: QKPLRMLTKYXDST-NSEZLWDYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Glucosamine Hydrochloride as an Amino Sugar and Endogenous Monosaccharide in Biological Systems

This compound is the hydrochloride salt of glucosamine (B1671600), an amino sugar that is one of the most abundant monosaccharides in nature. mpbio.com Structurally, it is a derivative of glucose where the hydroxyl group at the second carbon position is replaced by an amino group. chemsynlab.com This structural feature defines it as an amino sugar. In biological systems, D-glucosamine is an endogenous monosaccharide, meaning it is naturally synthesized within the body. mdpi.comsigmaaldrich.com The synthesis occurs via the hexosamine biosynthesis pathway, where fructose-6-phosphate (B1210287) and glutamine are converted into glucosamine-6-phosphate. wikipedia.org This naturally occurring form is specifically the D-enantiomer. chemsynlab.com Glucosamine is a fundamental component of various important macromolecules, including the polysaccharides chitin, which forms the exoskeletons of arthropods and cell walls of fungi, and glycosaminoglycans found in the cartilage matrix and synovial fluid. mpbio.commedchemexpress.com

This compound as a Precursor in the Biosynthesis of Glycosylated Molecules

A primary role of D-glucosamine in biochemistry is its function as a precursor in the synthesis of complex glycosylated molecules. mpbio.commedchemexpress.com It serves as a key building block for the production of glycosaminoglycans, proteoglycans, and glycolipids. sigmaaldrich.comsigmaaldrich.com The hexosamine biosynthetic pathway, which begins with the formation of glucosamine-6-phosphate, culminates in the production of Uridine (B1682114) Diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc). sigmaaldrich.comwikipedia.org UDP-GlcNAc is a critical activated sugar nucleotide that donates N-acetylglucosamine to growing polysaccharide chains and for the glycosylation of proteins and lipids. wikipedia.org This process of glycosylation is essential for a wide range of cellular functions, including cell signaling, cell adhesion, and protein stability. Research has shown that exogenous glucosamine can influence the cellular pool of UDP-GlcNAc, thereby affecting these biosynthetic pathways. sigmaaldrich.com

Forms and Purity of D-Glucosamine in Academic Contexts

In academic and research settings, D-glucosamine is available in several forms, most commonly as this compound (HCl) and D-glucosamine sulfate (B86663). mdpi.comnih.gov The hydrochloride form is noted for its stability and high purity. nih.govicm.edu.pl this compound has a purity often cited as 99%, whereas glucosamine sulfate requires stabilization with salts and typically has a lower purity of around 74%. nih.gov For research applications, high purity is often crucial to ensure the validity and reproducibility of experimental results. For instance, D-(+)-Glucosamine hydrochloride with a purity of ≥99% is available as a BioReagent suitable for cell culture. sigmaaldrich.comsigmaaldrich.com Analytical standards of glucosamine hydrochloride are also used for research and analytical applications to ensure accuracy in quantification and experimental controls. medchemexpress.com The choice between the hydrochloride and sulfate forms can be significant in research, as some studies have suggested potential differences in their effects in biological systems. nih.gov

Interactive Data Table: Properties of this compound

PropertyValue
Synonyms 2-Amino-2-deoxy-D-glucose hydrochloride, Chitosamine hydrochloride mpbio.com
CAS Number 66-84-2 mpbio.com
Molecular Formula C₆H₁₃NO₅·HCl mpbio.com
Molecular Weight 215.63 g/mol sigmaaldrich.com
Appearance White powder or crystalline solid chemicalbook.comnih.gov
Purity (Research Grade) ≥99% sigmaaldrich.comnih.gov
Solubility in Water 100 mg/mL, clear, colorless sigmaaldrich.comsigmaaldrich.com
Melting Point 190-194 °C (decomposes) sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14ClNO5 B2900299 D-Glucosamine hydrochloride CAS No. 1078691-95-8; 576-44-3; 66-84-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO5.ClH/c7-3-5(10)4(9)2(1-8)12-6(3)11;/h2-6,8-11H,1,7H2;1H/t2-,3-,4-,5-,6?;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKPLRMLTKYXDST-NSEZLWDYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)N)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)N)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5037236
Record name Glucosamine hydrochloride
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Molecular Weight

215.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder; [Alfa Aesar MSDS]
Record name Glucosamine hydrochloride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
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Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

>32.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56322741
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

66-84-2
Record name Glucosamine hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glucosamine hydrochloride
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Synthesis and Production Methodologies of D Glucosamine Hydrochloride for Research Applications

Chemical Synthesis Pathways for D-Glucosamine Hydrochloride

The chemical synthesis of this compound is a well-established process, with the hydrolysis of chitin being the most common and economically viable method. However, synthetic routes from other precursors are also employed, particularly when specific derivatives or high-purity compounds are required for research.

Hydrolysis of Chitin-Derived Biomass

Chitin, a polymer of N-acetyl-D-glucosamine, is the primary raw material for the commercial production of this compound. This process involves the acid-catalyzed cleavage of both the β-(1→4)-glycosidic bonds and the N-acetyl groups of the chitin polymer.

Acid hydrolysis using concentrated hydrochloric acid (HCl) is a widely adopted technique for the production of this compound from chitin. This process typically involves heating a mixture of chitin and concentrated HCl under reflux. A general protocol involves treating chitin with concentrated HCl (e.g., 37%) at elevated temperatures, such as 90°C, for a period of 2 hours. This single-step process effectively achieves both depolymerization of the chitin chain into its monomeric units and deacetylation of the N-acetyl groups to yield D-glucosamine, which is then protonated by the acid to form the hydrochloride salt.

The use of reflux ensures that the reaction proceeds at a constant and elevated temperature, maximizing the rate of hydrolysis. Microwave irradiation has also been explored as an alternative heating method to accelerate the reaction, with studies showing that it can significantly reduce the reaction time from hours to minutes while achieving comparable or even higher yields compared to conventional heating.

The yield and purity of this compound obtained from chitin hydrolysis are significantly influenced by several key reaction parameters:

Acid Concentration: Higher concentrations of hydrochloric acid generally lead to increased yields of glucosamine (B1671600). For instance, increasing the HCl concentration from 10 M to 12 M has been shown to improve the yield.

Temperature: The reaction temperature plays a crucial role. While higher temperatures increase the rate of hydrolysis, excessively high temperatures (e.g., above 100°C) can lead to the degradation of the glucosamine product. Optimal temperatures are typically in the range of 80°C to 95°C.

Reaction Time: The duration of the hydrolysis needs to be carefully controlled. Insufficient reaction time will result in incomplete hydrolysis of chitin, while prolonged reaction times can cause decomposition of the desired product. Optimal reaction times are often found to be between 75 minutes and 2.5 hours.

Solid-to-Liquid Ratio: The ratio of chitin to the volume of acid is another critical factor. A solid/liquid ratio of 1:20 (g/mL) has been reported to provide a high yield of glucosamine hydrochloride.

The interplay of these parameters is crucial for maximizing the yield and purity of the final product. The following table summarizes the optimal conditions for HCl hydrolysis found in one study:

ParameterOptimal Condition
Acid Concentration12 M
Temperature80°C
Time2 hours
Chitin to Acid Volume Ratio1:20

This table presents optimized conditions for this compound production from chitin via HCl hydrolysis as identified in a comparative study.

To improve the efficiency of chitin hydrolysis, pre-treatment of the raw chitin-containing biomass, such as crustacean shells, is essential. These strategies aim to remove impurities and increase the accessibility of the chitin polymer to the acid. The primary pre-treatment steps include:

Demineralization: This step involves the removal of inorganic materials, primarily calcium carbonate, from the crustacean shells. It is typically achieved by treating the shells with a dilute acid, such as hydrochloric acid (e.g., 0.5 M), at room temperature.

Deproteinization: After demineralization, the remaining material is treated with an alkaline solution, such as sodium hydroxide (e.g., 1.0 M), under reflux to remove proteins associated with the chitin.

These pre-treatment steps result in a purified chitin material that can be more efficiently hydrolyzed to this compound. Some research has also explored the use of ball milling to reduce the crystallinity of chitin, which can further enhance the yield of glucosamine during hydrolysis.

Synthetic Routes from Glycals and Other Precursors

While the hydrolysis of chitin is the dominant method for producing this compound, synthetic routes from other precursors, particularly glycals, are valuable for preparing specific amino sugar derivatives and for research applications that require non-chitin-derived materials. Glycals are cyclic enol ether derivatives of monosaccharides and serve as versatile starting materials for the synthesis of 2-amino sugars. researchgate.netwikipedia.org

Common strategies for introducing an amino group at the C-2 position of a glycal include:

Azidonitration: This method involves the addition of an azide group and a nitro group across the double bond of the glycal. The resulting 2-azido-1-nitrate derivative can then be hydrolyzed to the corresponding 2-azido sugar, which can be subsequently reduced to the 2-amino sugar.

N-functionalization using Azides: Azides can be used to directly functionalize the C-2 position of glycals. The resulting 2-azido glycosyl donors are versatile intermediates that can be used in glycosylation reactions, with the azide group later reduced to an amine.

Michael-type Addition to 2-Nitroglycals: Glycals can be converted to 2-nitroglycals, which can then undergo Michael-type addition of nucleophiles. The resulting 2-deoxy-2-nitroglycoside can be reduced to the desired 2-amino-2-deoxyglycoside. nih.gov

These synthetic routes offer a high degree of control over stereochemistry and allow for the introduction of various protecting groups, making them suitable for the synthesis of complex oligosaccharides and glycoconjugates containing D-glucosamine or its derivatives.

Purification and Crystallization Techniques for this compound Synthesis

Following the synthesis of this compound, particularly from chitin hydrolysis, purification and crystallization are critical steps to obtain a product of high purity suitable for research applications.

A common purification protocol involves the following steps:

Decolorization: The crude reaction mixture, which is often brownish, is treated with activated charcoal at an elevated temperature (e.g., 60°C) to adsorb colored impurities. The solution is then filtered to remove the charcoal and any other insoluble materials.

Crystallization: The decolorized filtrate is then subjected to crystallization. This is typically achieved by adding a non-solvent, such as ethanol (95%), to the aqueous solution. researchgate.netnih.gov The addition of ethanol reduces the solubility of this compound, causing it to crystallize out of the solution. Cooling the solution, for instance in a refrigerator, further promotes crystallization.

Isolation and Washing: The resulting white, needle-like crystals of this compound are isolated by filtration. The crystals are then washed with a solvent in which the product is sparingly soluble, such as ethanol, to remove any remaining soluble impurities.

Drying: The purified crystals are then dried, often in an oven at a controlled temperature (e.g., 50°C), to remove any residual solvent.

For obtaining a product of even higher purity, recrystallization can be performed. This involves dissolving the crystalline product in a minimum amount of hot water, treating it again with activated charcoal if necessary, filtering the hot solution, and then inducing crystallization by adding an excess of ethanol and allowing the solution to cool.

The morphology and particle size of the this compound crystals can be influenced by the crystallization conditions, including the presence of additives such as HCl, sodium chloride (NaCl), and potassium chloride (KCl). nih.gov

Microbial Fermentation and Biotechnological Production of this compound

The production of this compound has traditionally relied on the acid hydrolysis of chitin, which is sourced from the exoskeletons of crustaceans like shrimp and crabs nih.govprochemi.co.jpnih.govnih.govnih.gov. However, this method presents several challenges, including the potential for shellfish protein contamination, which can cause allergic reactions, and the environmental impact associated with the use of strong acids and the disposal of shellfish waste nih.govnih.govresearchgate.netoup.com. These limitations have spurred the development of alternative, bio-based production routes.

Microbial fermentation has emerged as a promising and environmentally friendly alternative for synthesizing D-glucosamine and its derivatives nih.govnih.govnbinno.com. This biotechnological approach utilizes microorganisms, such as bacteria and fungi, to produce glucosamine from various carbon sources nih.govoup.com. The fermentation process offers greater control over production consistency and purity while avoiding the drawbacks of shellfish-derived raw materials nbinno.com. By leveraging metabolic engineering, researchers can optimize microbial strains to enhance the yield and efficiency of D-glucosamine production, making it a viable method for research and industrial applications nih.govnih.govresearchgate.net.

Development of Non-Shellfish/Non-Animal Derived this compound

The demand for non-animal sourced this compound has driven significant research into microbial production systems prochemi.co.jp. The primary strategy involves genetically engineering microorganisms to channel metabolic flux towards the synthesis of glucosamine. Key microbial hosts explored for this purpose include the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae, as well as filamentous fungi like Aspergillus species nih.govnih.govmdpi.comgoogle.com.

In Escherichia coli, metabolic engineering efforts have focused on several key modifications. A common approach is the overexpression of the glmS gene, which encodes for glucosamine-6-phosphate synthase, a critical enzyme in the glucosamine synthesis pathway nih.govresearchgate.net. To prevent the degradation of the synthesized glucosamine, genes involved in its catabolism are often inactivated or deleted nih.govnih.gov. For instance, knocking out genes like nanE and murQ has been shown to increase D-glucosamine yields by factors of 1.79 and 2.14, respectively nih.gov. Through such modifications, researchers have successfully increased glucosamine production from an initial 60 mg/L to as high as 17 g/L in engineered E. coli strains nih.govresearchgate.net.

Similarly, Saccharomyces cerevisiae, a well-characterized and food-safe yeast, has been engineered for D-glucosamine production mdpi.com. Genetic strategies in yeast involve knocking out genes that divert substrates away from the glucosamine pathway, such as PFK1, PDB1, and GNA1 mdpi.com. Concurrently, key enzymes are introduced to facilitate the synthesis of glucosamine from glucose and ammonium. In one study, an engineered S. cerevisiae strain, HPG5, which integrated genes for glucosamine-6-phosphate deaminase (GlmD), glucosamine-6-phosphate phosphatase (GlmP), and an ammonium transporter (AMT1), achieved a D-glucosamine yield of 1.95 g/L mdpi.com.

Fungi, particularly species like Aspergillus niger, are also natural sources of chitin and have been utilized for glucosamine production through fermentation google.comusda.gov. The process involves cultivating the fungal biomass and then using acid hydrolysis to break down the cell wall chitin into glucosamine, which is subsequently purified usda.govtandfonline.com. This method provides a non-shellfish, non-GMO source of this compound usda.gov.

Comparative Analysis of Microbially Synthesized this compound

Different microbial systems offer distinct advantages and challenges for the production of this compound. E. coli is a popular choice due to its rapid growth and well-understood genetics, which facilitate metabolic engineering nih.govresearchgate.net. However, challenges such as the rapid degradation of glucosamine during fermentation and the inhibitory effects of its degradation products on the host cells can limit final titers nih.govresearchgate.net. To overcome this, some research has shifted focus to producing the more stable intermediate, N-acetylglucosamine (GlcNAc), which can be subsequently hydrolyzed to glucosamine nih.gov.

Saccharomyces cerevisiae offers the benefit of being a "Generally Recognized as Safe" (GRAS) organism, which is advantageous for applications in food and health products mdpi.com. While engineered yeast strains have successfully produced glucosamine, the reported yields have generally been lower than those achieved in optimized E. coli systems mdpi.com. Further optimization of fermentation processes, such as implementing specific feeding strategies, is often required to enhance productivity in yeast google.comgoogle.com.

The table below provides a comparative overview of research findings for D-glucosamine production using engineered E. coli and S. cerevisiae.

MicroorganismGenetic Modification DetailsKey Fermentation ParametersAchieved D-Glucosamine TiterReference
Escherichia coliOverexpression of glucosamine synthase (GlmS); Inactivation of catabolic genes.Standard lab-scale fermentation conditions.60 mg/L (15-fold increase over parent strain) nih.govresearchgate.net
Escherichia coliOverexpression of an improved GlmS variant.Optimized fermentation process.17 g/L nih.gov
Escherichia coli BL21ΔmurQ'Knockout of murQ gene; Co-expression of glmS and gna1.Not specified.1.73 g/L nih.gov
Escherichia coli BL21 glmU-Δgpa'Partial knockout of glmU gene; Co-expression of glmS and gna1.Not specified.2.65 g/L nih.gov
Saccharomyces cerevisiae HPG5Knockout of PFK1, PDB1, GNA1, PCM1, ISR1; Integration of GlmD, GlmP, AMT1.Fermentation with 10 g/L (NH4)2SO4 in YPD medium.1.95 g/L mdpi.com

A pharmacokinetic study in dogs indicated that microbially derived this compound (GlcN-F) may have higher absorptivity compared to shellfish-derived glucosamine, as evidenced by a significantly higher maximum drug concentration (Cmax) prochemi.co.jp. No significant differences were observed in other pharmacokinetic parameters like half-life or area under the curve between the two sources prochemi.co.jp. This suggests that this compound produced via fermentation is at least bioequivalent to its shellfish-derived counterpart, with potential for improved absorption prochemi.co.jp.

Biochemical Pathways and Interactions of D Glucosamine Hydrochloride

Integration into the Hexosamine Biosynthetic Pathway (HBP)

The hexosamine biosynthetic pathway (HBP) is a crucial metabolic route that utilizes glucose to produce uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), a vital substrate for glycosylation reactions. researchgate.net D-Glucosamine can enter this pathway exogenously, bypassing the initial, rate-limiting step and directly influencing the intracellular pool of essential precursors. nih.gov

D-Glucosamine is an amino monosaccharide that functions as a precursor in the biosynthesis of UDP-N-acetyl-D-glucosamine (UDP-GlcNAc) through the HBP. duke.edu Under normal physiological conditions, the HBP begins with the conversion of fructose-6-phosphate (B1210287) (a glycolytic intermediate) and glutamine into glucosamine-6-phosphate. nih.govgoogle.com This reaction is catalyzed by the enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT), which is the rate-limiting step of the pathway. nih.gov

When supplied exogenously as D-Glucosamine hydrochloride, glucosamine (B1671600) enters cells via glucose transporters. nih.gov Inside the cell, it is phosphorylated by hexokinase to form glucosamine-6-phosphate, thereby bypassing the GFAT-catalyzed step. nih.govsigmaaldrich.com This circumvention of the primary regulatory point can lead to an increased flux through the HBP. Following its formation, glucosamine-6-phosphate is converted into UDP-GlcNAc through a series of enzymatic reactions. google.comspandidos-publications.com UDP-GlcNAc is the final product of the HBP and serves as the activated sugar donor for the synthesis of glycosaminoglycans, proteoglycans, and glycolipids. spandidos-publications.comresearchgate.netudel.edu

Table 1: Key Steps in the Hexosamine Biosynthetic Pathway (HBP)

StepSubstrate(s)EnzymeProductRole of Exogenous D-Glucosamine
De Novo Synthesis (Rate-Limiting) Fructose-6-Phosphate + GlutamineGFATGlucosamine-6-PhosphateBypassed
Salvage Pathway Entry D-GlucosamineHexokinaseGlucosamine-6-PhosphateEnters the pathway at this step
Acetylation Glucosamine-6-PhosphateGlucosamine-phosphate N-acetyltransferaseN-acetyl-D-glucosamine-6-phosphateFollows phosphorylation
Isomerization N-acetyl-D-glucosamine-6-phosphatePhosphoacetylglucosamine mutaseN-acetyl-D-glucosamine-1-phosphateIntermediate step
Final Activation N-acetyl-D-glucosamine-1-phosphate + UTPUDP-N-acetylglucosamine pyrophosphorylaseUDP-GlcNAc Final product

The UDP-GlcNAc synthesized via the HBP is the sole substrate for O-linked β-N-acetylglucosamine (O-GlcNAc) modification, a dynamic and reversible post-translational modification of nuclear and cytoplasmic proteins. nih.govresearchgate.net This process, known as O-GlcNAcylation, involves the attachment of a single GlcNAc sugar to serine or threonine residues of target proteins. researchgate.net The cycling of this modification is regulated by two enzymes: O-GlcNAc transferase (OGT), which adds the sugar moiety, and O-GlcNAcase (OGA), which removes it. researchgate.netwuffes.com

By increasing the intracellular pool of UDP-GlcNAc, this compound can modulate the extent of O-GlcNAcylation. nih.gov This modification acts as a nutrient sensor, linking cellular metabolic status to the regulation of numerous cellular processes, including signal transduction, transcription, and protein stability. researchgate.netacs.org For instance, low doses of glucosamine have been found to increase the O-GlcNAcylation of the hyaluronan synthase (HAS) enzyme, which enhances its stability and stimulates its synthetic activity. nih.gov

Participation in Glycosaminoglycan (GAG) and Proteoglycan Synthesis

This compound is a natural constituent of glycosaminoglycans (GAGs) found in cartilage matrix and synovial fluid. nih.gov As a direct precursor to the building blocks of GAGs, it plays a significant role in their synthesis and that of proteoglycans, which are composed of a core protein covalently attached to one or more GAG chains.

Hyaluronic acid (HA), a non-sulfated GAG, is a major component of synovial fluid and the extracellular matrix of articular cartilage. Research has demonstrated that D-Glucosamine can induce the production of HA by both human synovial cells and chondrocytes. researchgate.net One study found that this compound at concentrations of 0.5 mM and 5 mM significantly increased HA production in human osteoarthritic synovium explants, with increases of approximately 2 to 4-fold compared to controls. researchgate.net

The mechanism for this induction involves the upregulation of enzymes responsible for HA synthesis. It has been shown that a 1 mM concentration of glucosamine up-regulates the expression of hyaluronan synthase (HAS) enzymes in both synovial cells and chondrocytes. researchgate.net The production levels of HA are notably higher (over 10-fold) in synovial cells compared to chondrocytes when stimulated with glucosamine. researchgate.net

Table 2: Effect of this compound on Hyaluronic Acid (HA) Production in Synovium Explants

Treatment ConditionConcentrationResult Compared to ControlStatistical SignificanceReference
D-Glucosamine HCl0.5 mM~2 to 4-fold increaseSignificant (p=0.028 for 5mM) researchgate.net
D-Glucosamine HCl5 mM~2 to 4-fold increaseSignificant (p=0.028) researchgate.net
N-Acetyl-glucosamine5 mMNo significant effectNot significant researchgate.net
Glucose5 mM~2-fold increaseSignificant researchgate.net

Keratan (B14152107) sulfate (B86663) is a sulfated GAG found in cartilage, bone, and cornea, and its repeating disaccharide unit contains N-acetyl-D-glucosamine. sigmaaldrich.comsigmaaldrich.com As such, D-glucosamine is a fundamental precursor for its biosynthesis. google.com The synthesis of sulfated GAGs is a complex process that occurs in the Golgi apparatus and involves polymerization by glycosyltransferases followed by specific sulfation reactions catalyzed by sulfotransferases. sigmaaldrich.comsigmaaldrich.com

However, the direct effect of exogenous glucosamine on the production of keratan sulfate appears to be limited. A study examining the effects of glucosamine derivatives on GAG production by human synovial cells and chondrocytes found that while glucosamine induced HA production, it did not affect the production of keratan sulfate or other sulfated GAGs by these cells. researchgate.net This suggests that the biosynthesis of these more complex, sulfated GAGs may be regulated by factors other than the simple availability of the glucosamine precursor.

Type II collagen is the most abundant collagen in articular cartilage, providing the tissue with its tensile strength. spandidos-publications.com Several in vitro studies have shown that this compound has a positive, anabolic effect on the synthesis of type II collagen by chondrocytes. spandidos-publications.comnih.gov

In one study using a human chondrocyte cell line, this compound markedly increased both the mRNA expression and the protein levels of type II collagen (COL2A1). spandidos-publications.com Another investigation using primary bovine chondrocytes cultured in 3D hydrogels found that glucosamine enhanced the production of type II collagen in a dose-dependent manner up to a concentration of 2 mM. duke.edu Beyond this concentration, the anabolic effect was diminished. duke.edu Furthermore, this compound has been shown to inhibit the degradation of collagen in chondrocyte cultures by preventing advanced lipoxidation reactions and protein oxidation. nih.govresearchgate.net

Table 3: Summary of this compound's Influence on Extracellular Matrix Components

ComponentCell Type(s)Observed EffectMechanismReference(s)
Hyaluronic Acid (HA) Synovial Cells, ChondrocytesIncreased ProductionUpregulation of Hyaluronan Synthase (HAS) expression researchgate.netresearchgate.net
Keratan Sulfate Synovial Cells, ChondrocytesNo significant change in productionPrecursor availability is not the rate-limiting factor researchgate.net
Type II Collagen ChondrocytesIncreased Synthesis, Decreased DegradationIncreased mRNA and protein expression; Inhibition of oxidative damage duke.eduspandidos-publications.comnih.gov

Metabolic Interactions and Amino Acid Dynamics

This compound, an amino monosaccharide, actively participates in and influences several metabolic pathways upon entering the cellular environment. Its structural similarity to glucose dictates many of its interactions, particularly concerning glucose metabolism. Furthermore, it has demonstrable effects on amino acid concentrations and anaerobic energy production pathways.

Influence on Plasma Free Amino Acid Concentrations

Studies have shown that oral administration of this compound can alter the dynamics of plasma free amino acids (PFAA). In a study involving dogs, the administration of this compound, similar to D-glucose, led to a decrease in total PFAA concentrations one hour after feeding, whereas concentrations increased in control groups. nih.govnih.gov A significant decrease was specifically noted for certain amino acids. nih.govresearchgate.net

Notably, the concentrations of glutamate, glycine, and alanine (B10760859) were significantly reduced following this compound intake. nih.govnih.gov This contrasts with the effects of N-acetyl-d-glucosamine (GlcNAc), a related compound, which did not produce remarkable changes in PFAA levels compared to the control group. nih.govresearchgate.net These findings suggest that this compound specifically influences the absorption and metabolic pathways of certain amino acids. nih.gov Other research has indicated that glucosamine can affect the transport of amino acids across hepatocyte membranes and influence the intensity of protein synthesis. nih.gov Furthermore, long-term oral administration in dogs was found to significantly increase plasma levels of hydroxyproline (B1673980) and alanine. mdpi.com

Relative Change in Plasma Free Amino Acid Concentrations in Dogs 1 Hour After Administration
Amino AcidThis compound Group (% of Pre-administration)Control Group (% of Pre-administration)
Glutamate78.1%115.2%
Glycine80.5%110.1%
Alanine85.2%*108.9%
* p < 0.05, compared to the control group at 1 hour after administration. Data sourced from a study on dogs. nih.govresearchgate.net

Impact on Fumarate (B1241708) Respiration and Anaerobic Metabolism

This compound administration has been shown to induce anaerobic respiration and starvation-like conditions in cells. mdpi.commdpi.com This is evidenced by metabolomic analyses of blood plasma in dogs, which revealed accelerated fumarate respiration. mdpi.commdpi.com Following oral administration of this compound, plasma levels of several key metabolites involved in or indicative of anaerobic metabolism were elevated. mdpi.com

Specifically, the levels of succinic acid, malic acid, lactic acid, and pyruvic acid all increased. mdpi.com Fumaric acid, which was not detectable before administration, became measurable afterward. mdpi.com This shift suggests an activation of the fumarate reductase system, a unique respiratory system that is part of the terminal step in the phosphoenolpyruvate (B93156) carboxykinase-succinate pathway found in many anaerobic organisms. mdpi.comnih.gov This pathway allows for the re-oxidation of NADH in the absence of oxygen, using fumarate as a terminal electron acceptor. nih.govplos.org The observed increase in these metabolites indicates a significant metabolic shift towards anaerobic energy production. mdpi.com

Concentrations of Major Metabolites Before and After Oral Administration of this compound in Dogs
MetaboliteConcentration Before Administration (µM)Concentration After Administration (µM)
Succinic Acid14.0 ± 2.620.3 ± 4.2
Fumaric AcidN.D.0.7 ± 0.3
Malic Acid5.1 ± 1.110.3 ± 1.8
Lactic Acid1216.7 ± 254.11800.0 ± 320.1
Pyruvic Acid46.9 ± 10.198.6 ± 17.5
N.D.: Not Detectable. Data presented as mean ± standard deviation. mdpi.com

Competition with Glucose for Cellular Uptake and Metabolic Pathways

Due to its structural similarity to glucose, D-glucosamine directly competes with glucose for cellular uptake and subsequent metabolic processing. nih.gov This competition begins at the cell membrane, where both molecules vie for transport into the cell via glucose transporters (GLUTs). nih.govresearchgate.net Research has shown that glucosamine is transported into cells primarily through GLUT2. nih.govaacrjournals.orgspandidos-publications.com The inhibitory effects of glucosamine on cell proliferation can be diminished by increasing the concentration of glucose, highlighting this competitive relationship. nih.govresearchgate.net

Once inside the cell, both glucosamine and glucose are substrates for the enzyme hexokinase, which catalyzes their phosphorylation. nih.govaacrjournals.org Glucosamine is converted to glucosamine-6-phosphate, while glucose is converted to glucose-6-phosphate. nih.gov By competing for hexokinase, glucosamine can inhibit glycolysis, the primary pathway for glucose metabolism. nih.govaacrjournals.org This inhibition is demonstrated by the suppression of lactate (B86563) production in the presence of glucosamine, an effect that can be reversed by adding high doses of glucose. nih.gov This competition for a key metabolic enzyme suggests that glycolysis is a main target pathway for glucosamine's cellular effects. nih.gov The efficiency of this inhibition is linked to the expression level of hexokinase II (HKII), with cells expressing lower levels of HKII showing higher sensitivity to glucosamine. nih.govresearchgate.netaacrjournals.org

Molecular and Cellular Mechanisms of Action of D Glucosamine Hydrochloride in Research

Anti-Inflammatory Modulatory Mechanisms

D-Glucosamine hydrochloride has demonstrated notable anti-inflammatory effects across various in vitro and in vivo models. Its mechanisms of action are multifaceted, involving the modulation of cytokine production and the inhibition of key inflammatory signaling cascades.

Inhibition of Pro-inflammatory Cytokine Production (e.g., IL-1β, IL-6, TNF-α)

Research has consistently shown that this compound can suppress the production of key pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). nih.govnih.gov These cytokines are pivotal in orchestrating the inflammatory response, and their inhibition is a key aspect of the anti-inflammatory potential of this compound.

In studies involving human osteoarthritic chondrocytes, glucosamine (B1671600) has been shown to inhibit the synthesis of pro-inflammatory mediators. researchgate.net Furthermore, in a study on HaCaT keratinocyte cells, glucosamine treatment led to a dose-dependent decrease in the expression of IL-6, IL-8, TNF-α, and IL-1β mRNA. nih.gov In vivo studies have also supported these findings, with oral administration of this compound reducing the concentrations of IL-1β, IL-6, and TNF-α in the lavage fluids of mice with uric acid crystal-induced inflammation. nih.gov

Table 1: Research Findings on the Inhibition of Pro-inflammatory Cytokine Production by this compound

Model System Inflammatory Stimulus Key Findings Reference
Human HaCaT keratinocyte cells Endogenous Dose-dependent decrease in IL-6, IL-8, TNF-α, and IL-1β mRNA expression. nih.gov
Mouse model with uric acid crystal-induced peritonitis Uric acid crystals Oral administration of this compound reduced peritoneal lavage fluid concentrations of IL-1β, IL-6, and TNF-α. nih.gov
Human osteoarthritic chondrocytes Interleukin-1β (IL-1β) Glucosamine sulfate (B86663) inhibited the synthesis of proinflammatory mediators. researchgate.net

Upregulation of Anti-inflammatory Cytokines (e.g., IL-10)

While the inhibitory effects of this compound on pro-inflammatory cytokines are well-documented, its role in upregulating anti-inflammatory cytokines, such as Interleukin-10 (IL-10), is also an area of investigation. IL-10 is a potent anti-inflammatory cytokine that plays a crucial role in resolving inflammation and maintaining immune homeostasis.

In a study involving a rat model of osteoarthritis, glucosamine hydrochloride treatment was found to upregulate the production of the anti-inflammatory cytokine IL-10 by the synovial membrane. nih.gov This suggests that part of the therapeutic effect of glucosamine may be attributed to its ability to shift the balance from a pro-inflammatory to an anti-inflammatory cytokine profile.

Table 2: Research Findings on the Upregulation of Anti-inflammatory Cytokine Production by this compound

Model System Key Findings Reference

Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of this compound are underpinned by its ability to modulate critical intracellular signaling pathways that regulate the expression of inflammatory genes.

The Nuclear Factor Kappa B (NF-κB) pathway is a central regulator of inflammation, and its inhibition is a key mechanism of action for many anti-inflammatory agents. This compound has been shown to suppress NF-κB activation in various cell types. researchgate.netd-nb.info This inhibition prevents the translocation of NF-κB into the nucleus, thereby reducing the transcription of target genes, including those encoding pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2). avma.orgresearchgate.net

In human osteoarthritic chondrocytes stimulated with IL-1β, glucosamine significantly inhibited NF-κB activity in a dose-dependent manner. researchgate.net Mechanistically, glucosamine has been found to prevent the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. researchgate.net

Table 3: Research Findings on the Inhibition of the NF-κB Pathway by this compound

Model System Inflammatory Stimulus Key Findings Reference
Human osteoarthritic chondrocytes Interleukin-1β (IL-1β) Significantly inhibited NF-κB activity in a dose-dependent manner and prevented the degradation of IκBα. researchgate.net
Mouse macrophage cell line (RAW 264.7) Lipopolysaccharide (LPS) Inhibited LPS-induced activation of NF-κB DNA binding. avma.org

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase 1/2 (Erk1/2), are also crucial in the inflammatory response. This compound has been demonstrated to modulate these pathways.

In a study using the mouse macrophage cell line RAW 264.7, glucosamine treatment resulted in a reduction of LPS-induced phosphorylation of p38 MAPK, while the activation of p44/42 (Erk1/2) was not affected. avma.org This suggests a selective inhibitory effect on the p38 MAPK pathway. The inhibition of p38 MAPK contributes to the suppression of iNOS and COX-2 expression. avma.org

Table 4: Research Findings on the Modulation of MAPK Signaling by this compound

Model System Inflammatory Stimulus Key Findings Reference
Mouse macrophage cell line (RAW 264.7) Lipopolysaccharide (LPS) Reduced the phosphorylation of p38 MAPK, with no effect on p44/42 (Erk1/2) activation. avma.org

The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a multiprotein complex that, upon activation, triggers the maturation and secretion of IL-1β and IL-18. Recent research has identified the NLRP3 inflammasome as a target for this compound.

Studies have shown that this compound can suppress the activation of the NLRP3 inflammasome in mouse and human macrophages. This inhibitory effect is achieved through multiple mechanisms, including the reduction of reactive oxygen species (ROS) generation, preservation of mitochondrial integrity, and disruption of the assembly of the NLRP3 inflammasome complex. nih.gov By interfering with both the priming and activation signals of the NLRP3 inflammasome, this compound effectively inhibits the secretion of IL-1β.

Table 5: Research Findings on the Interference with NLRP3 Inflammasome Activation by this compound

Model System Key Findings Reference
Mouse and human macrophages Suppressed NLRP3 inflammasome activation.
Lipopolysaccharide-activated macrophages Inhibited the expression of NLRP3 and pro-IL-1β by reducing reactive oxygen species generation and NF-κB activation. nih.gov
NLRP3-activated macrophages Suppressed mitochondrial reactive oxygen species generation and loss of mitochondrial integrity. nih.gov
STAT3 and ERK1/2 Pathway Regulation

The precise, direct regulatory effects of this compound on the Signal Transducer and Activator of Transcription 3 (STAT3) and Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) pathways in chondrocytes are complex and subject to ongoing investigation. However, the interplay between these pathways is crucial for cellular processes like proliferation and survival. Research into other cellular systems has established a relationship where ERK1/2 can negatively modulate the phosphorylation of STAT3. nih.gov For instance, in human hepatoma cells, the activation of the ERK1/2 cascade was shown to have an inhibitory effect on STAT3 phosphorylation. nih.gov This negative regulation was dependent on the serine-727 residue of the STAT3 protein. nih.gov While not directly demonstrated for this compound in chondrocytes, this established cross-talk between the ERK1/2 and STAT3 pathways is a critical area for future research to fully elucidate the compound's mechanism of action in joint tissues.

Reduction of Inflammatory Mediators (e.g., Prostaglandin (B15479496) E2, Nitric Oxide)

This compound has demonstrated the ability to modulate key inflammatory mediators in in vitro models of joint inflammation. In studies using normal and osteoarthritic (OA) chondrocytes stimulated with interleukin-1 beta (IL-1β), this compound exhibited significant inhibitory effects on the production of Prostaglandin E2 (PGE2). clinexprheumatol.orgnih.gov Specifically, a concentration of 100 µg/ml was effective in suppressing PGE2 production. clinexprheumatol.orgnih.gov

The compound also influences the synthesis of nitric oxide (NO), another important mediator in inflammatory processes. Research indicates that this compound can partly suppress NO production in IL-1β-treated normal chondrocytes. clinexprheumatol.orgnih.gov This suggests a role in mitigating the inflammatory cascade within articular cartilage. researchgate.net

Table 1: Effect of this compound on Inflammatory Mediators in IL-1β Stimulated Chondrocytes
Inflammatory MediatorEffectEffective ConcentrationCell TypeSource
Prostaglandin E2 (PGE2)Suppressed Production100 µg/mlNormal and OA Chondrocytes clinexprheumatol.orgnih.gov
Nitric Oxide (NO)Partly Suppressed ProductionNot specifiedNormal Chondrocytes clinexprheumatol.orgnih.gov

Anti-Catabolic Mechanistic Investigations

Inhibition of Matrix Metalloproteinase (MMP) Expression

A significant aspect of this compound's mechanism of action involves its ability to inhibit the expression of matrix metalloproteinases (MMPs), a family of enzymes responsible for the degradation of extracellular matrix components like collagen and proteoglycans. avma.org In vitro studies have shown that this compound can suppress the production of several key MMPs in normal chondrocytes and synoviocytes stimulated by IL-1β. clinexprheumatol.orgnih.gov The specific MMPs affected include MMP-1 (collagenase-1), MMP-3 (stromelysin-1), and MMP-13 (collagenase-3). clinexprheumatol.orgnih.gov

Interestingly, the inhibitory effect on MMP production was observed in normal chondrocytes and synoviocytes, but not in chondrocytes derived from osteoarthritic tissue at the same concentration (100 µg/ml). clinexprheumatol.orgnih.gov In studies on lipopolysaccharide (LPS)-stimulated equine chondrocytes, glucosamine treatment at a 3mM level resulted in a notable 88% reduction in MMP-13 content. avma.org

Table 2: Inhibition of Matrix Metalloproteinase (MMP) Production by this compound
MMP TargetEffectCell TypeStimulantSource
MMP-1Suppressed ProductionNormal Chondrocytes, OA SynoviocytesIL-1β clinexprheumatol.orgnih.gov
MMP-3Suppressed ProductionNormal Chondrocytes, OA SynoviocytesIL-1β clinexprheumatol.orgnih.gov
MMP-13Suppressed ProductionNormal Chondrocytes, OA SynoviocytesIL-1β clinexprheumatol.orgnih.gov
MMP-1388% ReductionEquine ChondrocytesLPS avma.org

Prevention of Proteoglycan and Collagen Degradation

This compound exerts anti-catabolic effects by directly intervening in the degradation of crucial cartilage matrix components. It has been shown to significantly inhibit collagen degradation in in vitro models. nih.gov The proposed mechanism for this protection is the inhibition of advanced lipoxidation reactions, which prevents the oxidation and subsequent loss of the collagen matrix. nih.govnih.gov In studies using calcium ionophore-activated chondrocytes, both glucosamine hydrochloride and glucosamine sulfate at millimolar concentrations demonstrated specific and significant inhibition of labeled collagen release. nih.gov

In addition to protecting collagen, glucosamine has been shown to prevent the degradation of aggrecan, the primary proteoglycan in articular cartilage, which is an early event in cartilage breakdown. researchgate.netresearchgate.net By preserving the integrity of both collagen and proteoglycans, this compound helps maintain the structural and functional properties of the cartilage matrix.

Chondroprotective and Anabolic Effects on Articular Tissues (In Vitro and Preclinical Models)

Impact on Chondrocyte Activity and Proliferation

The influence of this compound on chondrocyte activity and proliferation appears to be dependent on the experimental conditions and culture model. Some research indicates that glucosamine can promote chondrocyte viability and proliferation in a dose- and time-dependent manner. nih.gov In one study, treatment with glucosamine led to an increase in the percentage of chondrocytes in the S phase of the cell cycle, indicating enhanced cell division. nih.gov

Conversely, other studies have reported different effects. In a monolayer culture of bovine chondrocytes, this compound was found to significantly reduce cell proliferation. nih.gov However, in a long-term, three-dimensional (3D) culture system supplemented with growth factors, the same compound stimulated cell proliferation more than growth factors alone. nih.gov These contrasting findings highlight the complexity of glucosamine's effects and suggest that its impact on chondrocyte proliferation may be influenced by the cellular microenvironment and the presence of other signaling molecules.

Table 3: Reported Effects of this compound on Chondrocyte Proliferation
Experimental ModelObserved EffectSource
Rat Chondrocyte CulturePromoted viability and proliferation nih.gov
Bovine Chondrocyte Monolayer CultureSignificantly reduced proliferation nih.gov
Bovine Chondrocyte 3D Culture (with Growth Factors)Stimulated cell proliferation nih.gov

Stimulation of Extracellular Matrix Component Synthesis

This compound has been investigated for its role in promoting the synthesis of crucial components of the extracellular matrix (ECM), particularly in joint tissues. Research indicates that glucosamine can enhance the production of proteoglycans, which are essential for the structure and function of cartilage. In vitro studies using chondrocytes isolated from human osteoarthritic cartilage have demonstrated that glucosamine sulfate, a related salt, significantly stimulates proteoglycan production. springermedizin.de This suggests a potential mechanism by which glucosamine may support cartilage health.

Furthermore, this compound has been shown to influence the synthesis of collagen, another critical ECM protein. Studies have revealed that glucosamine can upregulate the expression of type II collagen in human chondrocyte cell lines. researchgate.net A combination of glucosamine and chondroitin (B13769445) sulfate has been found to stimulate the synthesis of collagen in cultures of bovine tenocytes, ligament cells, and chondrocytes. nih.gov Specifically, this combination led to a significant increase in labeled hydroxyproline (B1673980), a specific marker for collagen synthesis, in ligament cells, tenocytes, and epitendon cells. nih.gov These findings suggest that this compound may contribute to the maintenance and repair of various connective tissues by promoting the synthesis of their fundamental building blocks. However, it is noteworthy that some research has indicated that high concentrations of glucosamine may lead to a decrease in proteoglycan synthesis in primary human endothelial cells, suggesting that its effects on ECM synthesis may be cell-type and concentration-dependent. nih.gov

Table 1: Effect of Glucosamine on Extracellular Matrix Component Synthesis

Cell Type Component Stimulated Key Findings Reference
Human Osteoarthritic Chondrocytes Proteoglycans Statistically significant stimulation of proteoglycan production. springermedizin.de
Human Chondrocyte Cell Line (SW 1353) Type II Collagen Markedly increased mRNA expression of type II collagen. researchgate.net
Bovine Ligament Cells, Chondrocytes, Tenocytes Collagen Low-dose combination with chondroitin sulfate effectively stimulated in vitro collagen synthesis. nih.gov
Primary Human Endothelial Cells Proteoglycans Exposure to high levels of glucosamine led to a general decrease in proteoglycan synthesis. nih.gov

Modulation of Hyaluronan Synthase Enzymes

This compound has been shown to increase the production of hyaluronan (also known as hyaluronic acid), a major glycosaminoglycan in the synovial fluid and extracellular matrix of cartilage. nih.govfrontiersin.org This effect is not typically mediated by an upregulation of the gene expression of hyaluronan synthase (HAS) enzymes (HAS1, HAS2, and HAS3). nih.govfrontiersin.org Instead, the increased hyaluronan synthesis is primarily attributed to the increased availability of its precursor, UDP-N-acetylglucosamine (UDP-GlcNAc), which is synthesized from glucosamine. researchgate.net

Research indicates that the different HAS isoenzymes have varying sensitivities to the concentration of UDP-GlcNAc. researchgate.net Specifically, HAS1 activity appears to be highly dependent on a sufficient supply of this substrate. researchgate.netresearchgate.net In experimental models, increasing the cellular concentration of UDP-GlcNAc through the addition of glucosamine has been shown to rescue the hyaluronan synthesis activity of HAS1. researchgate.net This suggests that under conditions of limited substrate availability, HAS1 may be largely inactive, and its function can be restored by providing exogenous glucosamine. researchgate.net Therefore, this compound appears to modulate the activity of hyaluronan synthases post-translationally by influencing substrate availability, rather than by altering their gene expression.

Antioxidant Properties and Oxidative Stress Mitigation

Direct Scavenging of Free Radicals (e.g., DPPH activity)

This compound has demonstrated direct free radical scavenging capabilities in various in vitro systems. rxlist.com It has been shown to effectively scavenge superoxide (B77818) anions and hydroxyl radicals in a concentration-dependent manner. rxlist.com For instance, at a concentration of 0.8 mg/mL, glucosamine hydrochloride exhibited a scavenging activity of 83.74% against superoxide radicals. Its scavenging activity against hydroxyl radicals was approximately 54.89% at a concentration of 3.2 mg/mL.

The antioxidant potential of this compound has also been evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. Studies have shown that glucosamine hydrochloride can scavenge DPPH radicals, although its activity is considered weak compared to standard antioxidants like quercetin (B1663063) or Trolox. One study reported an IC50 value of 21.32 mM for DPPH radical scavenging by glucosamine. Another investigation found that at a concentration of 50 mM, glucosamine scavenged 87.2% of DPPH radicals. These findings indicate that while this compound possesses direct free radical scavenging properties, high concentrations are generally required to achieve significant effects.

Table 2: Direct Free Radical Scavenging Activity of this compound

Free Radical Concentration Scavenging Activity (%) Reference
Superoxide (O₂⁻) 0.8 mg/mL 83.74
Hydroxyl (•OH) 3.2 mg/mL 54.89
DPPH 50 mM 87.2
DPPH IC50 21.32 mM

Inhibition of Lipid Peroxidation and Protein Cross-linkages

This compound has been shown to play a role in mitigating the damage caused by lipid peroxidation and the subsequent formation of protein cross-linkages. Research has demonstrated that glucosamine can directly interact with malondialdehyde (MDA), a reactive carbonyl compound and a major product of lipid peroxidation. This interaction inhibits the formation of MDA adducts and protein cross-linkages.

In studies with primary rabbit articular chondrocytes, glucosamine hydrochloride, at concentrations of 5 and 50 mM, inhibited the formation of MDA induced by oxidized lipoproteins in a concentration-dependent manner. It also prevented the formation of MDA adducts within the articular chondrocyte cell matrix. However, it is important to note that in the same study, glucosamine hydrochloride did not inhibit the initial stages of lipid peroxidation, as measured by conjugated diene formation, in either activated chondrocytes or in a cell-free system. This suggests that the protective effect of glucosamine hydrochloride may be more related to the scavenging of reactive carbonyl species like MDA rather than preventing the initiation of lipid peroxidation.

Modulation of Antioxidant Enzyme Activities (e.g., SOD, CAT, GPx, HO-1)

This compound has been found to modulate the activity of several key antioxidant enzymes, thereby enhancing the cellular defense against oxidative stress. Studies have shown that glucosamine can upregulate the levels of glutathione (B108866) (GSH), an important antioxidant, as well as the activities of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) in chondrocytes.

Furthermore, research has demonstrated that glucosamine sulfate can upregulate the gene expression and protein production of heme oxygenase-1 (HO-1) in human chondrocytes in a dose-dependent manner. nih.govfrontiersin.orgresearchgate.net HO-1 is an inducible enzyme with potent antioxidant and anti-inflammatory properties. nih.govfrontiersin.org The upregulation of HO-1 by glucosamine was observed to be most significant at a concentration of 10 mmol/l after 24 hours of treatment. nih.govfrontiersin.org In the context of inflammation induced by interleukin-1β (IL-1β), which downregulates HO-1 expression, glucosamine was able to restore HO-1 levels to baseline. nih.govfrontiersin.org These findings suggest that this compound can bolster the endogenous antioxidant defense system by enhancing the activity and expression of critical antioxidant enzymes.

Reduction of Reactive Oxygen Species (ROS) Generation

The effect of this compound on the generation of reactive oxygen species (ROS) appears to be complex and may be cell-type and concentration-dependent. Several studies have reported that glucosamine can reduce intracellular ROS levels. For instance, glucosamine sulfate has been shown to effectively decrease intracellular ROS in chondrocyte SW1353 cells. In another study, pretreatment with glucosamine increased the viability of PC12 cells under serum/glucose deprivation conditions, which is associated with a reduction in ROS production.

Conversely, some research indicates that glucosamine can induce ROS production. In human dermal microvascular endothelial cells-1 (HMEC-1), glucosamine was found to induce an increase in ROS production in a concentration-dependent manner, with up to a 70% increase at a concentration of 20 mM. This increase in ROS was linked to O-linked N-acetylglucosaminylation (O-GlcNAc) modification of proteins. These contrasting findings suggest that the impact of this compound on ROS generation is multifaceted and may be influenced by the specific cellular context and the concentrations used in experimental models.

Effects on Bone Metabolism and Remodeling

This compound (GlcN·HCl) has been a subject of investigation for its potential roles in modulating the intricate processes of bone metabolism and remodeling. Research has focused on its influence over the balance between bone resorption by osteoclasts and bone formation by osteoblasts, key cellular players in maintaining skeletal integrity.

This compound has been shown to suppress the differentiation of osteoclasts, the cells responsible for bone resorption. youtube.com A primary mechanism underlying this effect is the modulation of the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathway. scispace.com RANKL is a critical cytokine for osteoclast formation, function, and survival. scispace.comnih.gov

Studies have demonstrated that glucosamine can suppress the expression of RANKL in osteoblastic cells. nih.gov By reducing RANKL availability, glucosamine indirectly hampers the maturation of osteoclast precursors into fully functional, bone-resorbing osteoclasts. scispace.comnih.gov This action helps to shift the balance of bone remodeling away from resorption. scispace.com Research on murine macrophage-like RAW264 cells, which can differentiate into osteoclasts, showed that glucosamine supplementation suppressed the upregulation of osteoclast-specific genes and RANKL-dependent enzyme activity. youtube.com Furthermore, in studies with human osteoarthritis subchondral bone osteoblasts, chondroitin sulfate and glucosamine sulfate in combination were found to significantly reduce RANKL expression under basal conditions. ijbs.com The cytokine system involving RANKL, its receptor RANK, and its decoy receptor osteoprotegerin (OPG), is vital for bone turnover, and glucosamine has been identified as a regulator of this pathway. scispace.com

Model SystemKey FindingPathway ModulatedReference
Mouse osteoblastic MC3T3-E1 cellsGlucosamine suppressed the expression of RANKL.RANKL Pathway nih.gov
Murine macrophage-like RAW264 cellsGlucosamine suppressed upregulation of osteoclast-specific genes and RANKL-dependent TRAP enzyme activity.RANKL Pathway youtube.com
Human Osteoarthritis Subchondral Bone OsteoblastsCombination of glucosamine and chondroitin sulfate reduced RANKL expression.RANKL/OPG Pathway ijbs.com

In addition to inhibiting bone resorption, this compound has demonstrated anabolic effects on bone by promoting the function of osteoblasts. Research indicates that glucosamine treatment can increase the mineralization of mature osteoblasts, a crucial step in the formation of new bone matrix. nih.govnih.gov

Studies using osteoblast-like MG-63 cells and mouse osteoblastic MC3T3-E1 cells have shown that glucosamine enhances several markers of osteoblastic differentiation and function. nih.govnih.gov These markers include increased alkaline phosphatase (ALP) activity, collagen synthesis, and osteocalcin (B1147995) secretion. nih.govfrontiersin.org ALP is a critical enzyme for bone mineralization, and its increased activity is a well-recognized indicator of osteoblastic activity. nih.govlbl.gov In a 3D dynamic co-culture system of human osteoclasts and osteoblasts, glucosamine treatment led to increased mineral matrix deposition by osteoblasts and higher expression of specific differentiation markers like osteopontin. nih.gov These findings suggest that glucosamine can directly stimulate the bone-forming activities of osteoblasts. nih.govnih.gov

Cell Line/ModelEffect of GlucosamineKey Markers MeasuredReference
Mouse osteoblastic MC3T3-E1 cellsIncreased mineralization of mature osteoblasts.Mineralization, Osteopontin, Osteocalcin nih.gov
Human osteoblast-like MG-63 cellsPromoted cell differentiation.Alkaline Phosphatase (ALP) activity, collagen synthesis, osteocalcin secretion, mineralization nih.gov
Human Osteoblast (hOB) 3D co-cultureExhibited anabolic effects, increased mineral matrix deposition.Mineralization, Osteopontin (OPN) expression nih.gov
d-Gal-induced osteoporotic micePromoted osteoblast proliferation and mineralization.Autophagy markers, mineralization researchgate.net

Emerging research indicates that this compound's effects on bone cells are mediated, at least in part, through the regulation of key signaling pathways, including the Bone Morphogenetic Protein (BMP) and Transforming Growth-factor beta (TGF-β) pathways. These pathways are fundamental to skeletal development, bone formation, and homeostasis. scispace.commdpi.com

A study utilizing a zebrafish model demonstrated that glucosamine hydrochloride promotes skeletal development and injury repair through the BMP signaling pathway, appearing to act downstream of the receptor level. dntb.gov.ua The BMP pathway is a potent stimulator of bone formation. mdpi.comnih.gov Similarly, research on human dental pulp stem cells, which can differentiate into osteoblasts, found that a low concentration of glucosamine effectively promoted early osteogenic differentiation. nih.gov This effect was mediated through the transforming growth factor-beta receptor (TGF-βr) type I and its downstream Smads signaling pathway, leading to the upregulation of key osteogenic transcription factors. nih.gov The TGF-β pathway plays a complex, stage-dependent role in osteoblast differentiation and is crucial for coupling bone resorption to bone formation.

Investigations into Other Cellular Processes

Beyond bone remodeling, the molecular effects of this compound have been explored in other fundamental cellular processes, revealing its capacity to influence cell fate through pathways governing cell cycle, programmed cell death (apoptosis), and cellular housekeeping (autophagy).

This compound has been observed to inhibit the proliferation of various human cancer cell lines. This anti-proliferative effect is often linked to its ability to induce cell cycle arrest. For instance, in studies on renal cell carcinoma cells, glucosamine treatment resulted in cell cycle arrest at the G0/G1 phase. This arrest was associated with the downregulation of key cell cycle regulators, including Cyclin D1, CDK4, and CDK6, and the upregulation of cell cycle inhibitors like p21 and p53. In other cell types, such as human hepatoma SMMC-7721 cells, glucosamine hydrochloride treatment led to an arrest in the S phase.

In addition to halting cell cycle progression, glucosamine can induce apoptosis, or programmed cell death. In human prostate cancer cells, glucosamine was found to inhibit proteasomal activity, leading to an accumulation of ubiquitinated proteins and the subsequent induction of apoptosis. The induction of apoptosis has also been noted in various other cancer cell lines following glucosamine treatment.

Cell TypeEffectMolecular MechanismReference
Renal Cell Carcinoma (786-O, Caki-1)Inhibited proliferation, G0/G1 phase cell cycle arrest.Downregulation of Cyclin D1, CDK4, CDK6; Upregulation of p21, p53.
Human Hepatoma (SMMC-7721)Inhibited growth, S phase cell cycle arrest, induced apoptosis.Increase in S phase cell proportion.
Prostate Cancer (ALVA41)Inhibited proliferation, induced apoptosis.Inhibition of proteasomal activity, accumulation of ubiquitinated proteins.
Non-Small Cell Lung Cancer (A549, H1299, H460)Inhibited cell proliferation, induced cell cycle arrest and apoptosis.Not specified in abstract.

Autophagy is a catabolic process where cells degrade and recycle their own components to maintain cellular homeostasis. This compound has been identified as a potent inducer of autophagy in a variety of cell types, including chondrocytes, cancer cells, and neurons. mdpi.comdntb.gov.ua This induction is a key mechanism behind some of its observed biological effects. researchgate.net

One of the primary molecular triggers for glucosamine-induced autophagy is Endoplasmic Reticulum (ER) stress. dntb.gov.ua The ER is responsible for protein folding, and an accumulation of misfolded proteins can trigger the Unfolded Protein Response (UPR) and ER stress. mdpi.com In human glioma cancer cells, glucosamine was shown to induce autophagic cell death by stimulating ER stress, manifested by the induction of proteins like BiP and IRE1α. dntb.gov.ua

The regulation of autophagy by glucosamine also involves key signaling pathways. Several studies have shown that glucosamine can inhibit the mammalian target of rapamycin (B549165) (mTOR) pathway, a central negative regulator of autophagy. In human chondrocytes, glucosamine-mediated enhancement of autophagy was associated with the inhibition of the Akt/FoxO/mTOR signaling pathway. mdpi.com However, other research suggests that glucosamine can also induce autophagy via an mTOR-independent pathway, indicating multiple mechanisms of action. nih.gov

Impact on Glucose Transporter (GLUT) Expression and Function

This compound, as a glucose analog, interacts with the cellular glucose transport machinery, specifically the facilitative glucose transporters (GLUTs). Research indicates that its effects are multifaceted, involving both the modulation of GLUT expression and direct competition with glucose for transport and subsequent metabolism.

Studies have shown that this compound can influence the expression of specific GLUT isoforms. For instance, in hematopoietic stem and progenitor cells (HSPCs), treatment with glucosamine has been observed to upregulate the expression of Glucose Transporter 1 (GLUT1). nih.govnih.govfrontiersin.org GLUT1 is a widely expressed transporter responsible for basal glucose uptake in many cell types. nih.gov Its increased expression in HSPCs suggests a potential mechanism by which glucosamine may alter the metabolic programming of these cells. nih.govnih.govfrontiersin.org

Functionally, this compound acts as a substrate for several GLUT isoforms, including GLUT1, GLUT2, and GLUT4, and is transported into the cell. nih.govnih.gov However, the affinity of these transporters for glucosamine can differ significantly. Notably, GLUT2 has been identified as a high-affinity transporter for glucosamine, exhibiting a much lower Michaelis constant (K_m) for glucosamine (approximately 0.8 mM) compared to glucose (approximately 17-20 mM). nih.govresearchgate.net This high affinity suggests that in cells expressing GLUT2, such as hepatocytes and certain cancer cell lines, glucosamine can be a preferred substrate. nih.govnih.govresearchgate.net The transport of glucosamine into cells via GLUTs is the initial step for its subsequent biological effects. nih.gov For example, the antiproliferative effects of glucosamine in some cancer cell lines have been linked to its transport through GLUT2. nih.gov Once inside the cell, glucosamine competes with glucose for the enzyme hexokinase II, the first enzyme in the glycolytic pathway, leading to an inhibition of glycolysis. nih.gov

Influence on Myelopoiesis and Myeloid-Derived Suppressor Cells (MDSCs)

This compound has been shown to exert significant influence on the process of myelopoiesis, the production of myeloid cells, and the function of a specific subset known as Myeloid-Derived Suppressor Cells (MDSCs). MDSCs are a heterogeneous population of immature myeloid cells that are potent suppressors of T-cell responses and play a critical role in various pathological conditions, including cancer. nih.gov

Research findings indicate that this compound promotes the generation of MDSCs both in vivo and in vitro. nih.govnih.govfrontiersin.org This effect is achieved by interfering with myelopoiesis, specifically by downregulating the expression of key genes involved in the differentiation of hematopoietic stem and progenitor cells (HSPCs). nih.govnih.gov This disruption leads to an accumulation of immature myeloid cells, thereby expanding the MDSC population. nih.gov

Beyond increasing their numbers, this compound also enhances the immunosuppressive capacity of MDSCs. nih.govnih.govfrontiersin.org This functional enhancement is mediated by an increased expression of crucial effector molecules, namely arginase 1 (Arg-1) and inducible nitric oxide synthase (iNOS). nih.govnih.gov Upregulation of these enzymes leads to the production of high levels of reactive oxygen species (ROS), which contributes to the T-cell suppressive activity of MDSCs. nih.govnih.gov Furthermore, studies in cultured macrophages have demonstrated a dose-dependent inhibition of NO production by D-glucosamine, directly reflecting the suppression of iNOS activity. nih.gov

The signaling pathways underlying these effects have also been investigated. The enhancement of MDSC immunosuppressive function by glucosamine is regulated by the activation of the STAT3 and ERK1/2 signaling pathways. nih.govnih.govfrontiersin.org Glucosamine treatment has been shown to increase the phosphorylation of both STAT3 and ERK1/2 in myeloid cells, leading to the observed increase in Arg-1 and iNOS expression. nih.govfrontiersin.org

Table 1: Effect of D-Glucosamine on iNOS Activity in LPS-Stimulated Macrophages
D-Glucosamine Concentration (mM)Inhibition of Nitric Oxide (NO) Production (%)
0.118
0.538
1.060
2.089

Data sourced from a study on cultured macrophages treated with lipopolysaccharide (LPS) to induce iNOS expression. nih.gov

Modulation of Hypoxia-Inducible Factor-1α (HIF-1α) Expression in Neoplastic Cells

Hypoxia-Inducible Factor-1α (HIF-1α) is a critical transcription factor that plays a central role in the adaptation of neoplastic cells to hypoxic (low oxygen) environments, promoting angiogenesis, metabolic reprogramming, and tumor progression. This compound has been identified as a modulator of HIF-1α expression in cancer cells. nih.govspandidos-publications.com

Research conducted on DU145 prostate cancer cells has revealed that D-glucosamine causes a significant decrease in the expression of HIF-1α protein under both normal oxygen (normoxic) and hypoxic conditions. nih.gov This downregulation occurs without affecting the levels of HIF-1α mRNA, indicating that the regulatory mechanism is at the post-transcriptional level. nih.gov

Preclinical Research Models and Methodologies

In Vitro Cellular and Tissue Culture Models

In vitro studies using isolated cells and tissue explants have been fundamental in exploring the direct effects of D-glucosamine hydrochloride on specific cell types involved in joint health, disease pathogenesis, and tissue homeostasis.

Chondrocytes (Primary and Cell Lines)

Chondrocytes, the sole cells found in healthy cartilage, are a primary focus of this compound research. Studies on both primary chondrocytes isolated from articular cartilage and established chondrocyte cell lines have demonstrated a range of effects. nih.govclinexprheumatol.org

Research indicates that this compound can inhibit the degradation of collagen, a critical component of the cartilage matrix. nih.govnih.gov This is achieved, in part, by inhibiting advanced lipoxidation reactions and protein oxidation. nih.gov Furthermore, the compound has been shown to suppress the production of several molecules involved in cartilage breakdown, including prostaglandin (B15479496) E2 (PGE2), nitric oxide (NO), and various matrix metalloproteinases (MMPs) such as MMP-1, MMP-3, and MMP-13 in normal chondrocytes. nih.govclinexprheumatol.org

In models using inflammatory mediators like Interleukin-1 (IL-1) to simulate osteoarthritic conditions, this compound has been observed to block the induced expression of multiple MMPs and other catabolic enzymes. nih.gov Studies on bovine cartilage explants further support these findings, showing that this compound can suppress IL-1α-induced proteoglycan degradation and the release of PGE2 and NO. nih.gov

Conversely, some studies note that while it suppresses MMP production in normal chondrocytes, it does not have the same effect in osteoarthritic (OA) chondrocytes, suggesting its mode of action may differ depending on the cell's pathological state. nih.govclinexprheumatol.org Other research highlights its anabolic potential, including the stimulation of proteoglycan synthesis and enhancement of chondrogenic differentiation. nih.gov

Summary of this compound Effects on Chondrocytes (In Vitro)
Model SystemObserved EffectKey FindingsCitation
Primary Rabbit Articular ChondrocytesInhibition of Collagen DegradationSignificantly inhibited collagen degradation induced by calcium ionophore. nih.gov
Human Normal and OA ChondrocytesModulation of Inflammatory MediatorsSuppressed PGE2, NO, and MMP production in normal chondrocytes; less effective on MMPs in OA chondrocytes. nih.govclinexprheumatol.org
Bovine Cartilage ExplantsChondroprotectionSuppressed IL-1α-induced proteoglycan degradation and release of PGE2 and NO. nih.gov
Human ChondrocytesAnti-Catabolic ActivityBlocked IL-1-induced expression of multiple MMPs and other inflammatory molecules. nih.gov
Bovine Chondrocytes (Monolayer)Inhibition of ProliferationSignificantly reduced cellular proliferation in monolayer culture. nih.gov

Synovial Cells and Macrophages

Synoviocytes, the cells lining the synovial membrane, and macrophages, key immune cells in joint inflammation, have also been studied. In cultures of synoviocytes from osteoarthritis patients, this compound suppressed the production of MMPs. nih.govclinexprheumatol.org It has also been shown to inhibit the production of nitric oxide and periostin, an effector molecule in OA development, in response to inflammatory stimuli. jscimedcentral.com Another significant finding is that this compound can increase the production of hyaluronic acid in human osteoarthritic synovium explants, which is a principal component of synovial fluid. nih.gov

Research on macrophages indicates that glucosamine (B1671600) can modulate their function. Studies have shown it can reduce the transcriptional activity of NFκB signaling in macrophages upon stimulation with lipopolysaccharide (LPS). nih.gov This suggests an anti-inflammatory effect at the cellular level. Other research points to glucosamine promoting a shift in macrophage polarization towards a reparative and pro-resolving phenotype, which could aid in tissue repair. nih.gov

Summary of this compound Effects on Synovial Cells & Macrophages (In Vitro)
Model SystemObserved EffectKey FindingsCitation
Human OA SynoviocytesSuppression of Catabolic EnzymesSuppressed the production of MMP-1, MMP-3, and MMP-13. nih.govclinexprheumatol.org
Human OA SynoviocytesInhibition of Periostin ProductionSuppressed IL-13-induced periostin production. jscimedcentral.com
Human OA Synovium ExplantsStimulation of Hyaluronic AcidIncreased production of hyaluronic acid. nih.gov
Mouse Macrophage Cell Line (RAW 264.7)Anti-inflammatory ActionN-acetyl-glucosamine derivatives showed notable anti-inflammatory effects by inhibiting iNOS, IL-6, TNF-α, and IL-1β expression. nih.gov
Mouse Myeloid CellsModulation of Macrophage PhenotypeIncreased protein O-GlcNAcylation, skewing macrophages towards a reparative phenotype. nih.gov

Osteoblastic Cells

The influence of this compound on osteoblasts, the cells responsible for bone formation, has been explored, although less extensively than for chondrocytes. One area of research has utilized this compound as a component in advanced cellular imaging. It has been conjugated to quantum dots to enhance their uptake and facilitate endosomal escape in osteoblastic cells, leveraging its biocompatibility and positive charge for improved in vitro imaging. nih.gov While this highlights a methodological application, other studies using glucosamine sulfate (B86663) have suggested more direct biological effects, such as promoting osteoblastic differentiation and increasing mineralization in cell cultures. spandidos-publications.comepa.gov Specifically, in a 3D co-culture system with osteoclasts, glucosamine treatment was found to increase mineral matrix deposition and the expression of osteogenic differentiation markers by osteoblasts. spandidos-publications.com

Cancer Cell Lines

A significant body of in vitro research has investigated the effects of this compound on various cancer cell lines. A consistent finding across multiple studies is its ability to inhibit cancer cell proliferation and induce cell death.

For instance, this compound has been shown to cause a concentration-dependent reduction in the growth of human hepatoma SMMC-7721 cells and to induce apoptosis. nih.gov Similar anti-proliferative effects have been observed in DU145 prostate cancer cells, MDA-MB-231 breast cancer cells, and several non-small cell lung cancer (NSCLC) cell lines. uq.edu.auresearchgate.netresearchgate.netnih.gov The mechanisms underlying these effects are multifaceted, involving the inhibition of key signaling molecules like p70S6K, which is crucial for protein translation and cell growth. uq.edu.auresearchgate.netnih.gov Research has also indicated that the compound can decrease the "stemness" of breast cancer stem cells by inhibiting STAT3 activation. nih.gov

Summary of this compound Effects on Cancer Cell Lines (In Vitro)
Cell LineCancer TypeObserved EffectKey FindingsCitation
SMMC-7721Hepatoma (Liver)Growth Inhibition, ApoptosisResulted in a concentration-dependent reduction in cell growth and induced apoptosis. nih.gov
DU145ProstateInhibition of ProliferationInhibited cell proliferation through the dephosphorylation of p70S6K. uq.edu.auresearchgate.netnih.gov
MDA-MB-231BreastInhibition of ProliferationInhibited the activity of p70S6K and cell proliferation. uq.edu.auresearchgate.netnih.gov
A549, H1299, H460Non-Small Cell LungGrowth Inhibition, Cell Cycle ArrestInhibited cell growth and induced cell cycle arrest. researchgate.net
Sarcoma 37SarcomaCytotoxicityWas found to be toxic to Sarcoma 37 cells in tissue culture. scispace.com

Epidermal Cells

Preclinical research has also extended to epidermal cells, including keratinocytes and fibroblasts, primarily in the context of wound healing and skin conditions. In cultured dermal fibroblasts, the combination of glucosamine and Polideoxirybonucleotide (PDRN) was found to strongly inhibit the expression of MMP13, an enzyme involved in collagen degradation. nih.gov Studies using topical applications of glucosamine gels on animal models have shown enhanced wound closure rates, increased fibroblast proliferation, and improved collagen synthesis. In keratinocytes, N-acetyl-glucosamine, a derivative, was found to increase the production of hyaluronic acid, a key molecule for skin hydration. researchgate.net

In Vivo Animal Models

The most common models are surgically or chemically induced models of osteoarthritis in rodents and rabbits. nih.govresearchgate.net For instance, in a rabbit model where OA was induced by anterior cruciate ligament transection (ACLT), treatment with this compound was found to attenuate changes in the subchondral bone, including reducing the high bone turnover associated with early OA. nih.govresearchgate.net Similarly, in a rat ACLT model, the compound demonstrated a chondroprotective effect and reduced serum levels of a collagen degradation biomarker. nih.gov

Beyond joint disease, animal models have been used to explore other potential applications. In a mouse model of atopic dermatitis, this compound treatment reduced skin lesions and inflammatory cell infiltration. nih.gov In cancer research, it exhibited antitumor activity against Sarcoma 180 in mice, an effect thought to be mediated by both direct cytotoxicity and immune modulation, as evidenced by an enhanced T lymphocyte proliferation. nih.gov

Summary of this compound Effects in Animal Models
Animal ModelConditionKey FindingsCitation
RabbitOsteoarthritis (ACLT)Attenuated subchondral bone turnover, structural, and mineralization changes. nih.govresearchgate.net
RatOsteoarthritis (ACLT)Produced a chondroprotective effect and reduced serum CTX-II levels. nih.gov
Mouse (Kunming)Sarcoma 180Exhibited antitumor activity and enhanced immune response (thymus/spleen index, T lymphocyte proliferation). nih.gov
Mouse (NC/Nga)Atopic DermatitisReduced clinical scores, inflammatory infiltrate in skin, and serum IgE levels. nih.gov
RatWound HealingTopical application enhanced wound closure, fibroblast proliferation, and collagen synthesis.

Osteoarthritis Models (e.g., Collagenase-Induced OA, ACLT Models)

This compound has been evaluated in animal models that mimic the pathology of osteoarthritis (OA), primarily through surgically or chemically induced joint instability and degradation.

In the Collagenase-Induced Osteoarthritis (CIOA) model in mice, intra-articular injections of collagenase are used to induce joint laxity and inflammation. nih.gov A study investigating this compound in this model found that its administration inhibited the loss of glycosaminoglycans (GAGs) and proteoglycans (PGs) in cartilage. academax.com Furthermore, it reduced bone erosion and the formation of osteophytes. academax.com Analysis of the synovial fluid in treated mice revealed decreased levels of soluble receptor activator of nuclear factor kappa-B ligand (sRANKL) and interleukin-6 (IL-6), alongside an increase in the anti-inflammatory cytokine IL-10. mdpi.com

The Anterior Cruciate Ligament Transection (ACLT) model, another common method for inducing OA, was utilized in rabbits. This surgical procedure creates joint instability, leading to progressive cartilage degeneration that mimics traumatic OA in humans. researchgate.net In this model, this compound treatment was shown to attenuate the significant alterations in subchondral bone that occur in the early stages of experimental OA. Specifically, it reduced the high bone turnover and mitigated the loss of bone mineral density (BMD), bone volume, and connectivity that were observed in the untreated ACLT group. researchgate.net

Table 1: Effects of this compound in Osteoarthritis Models

Model Animal Key Findings Citation
Collagenase-Induced OA (CIOA) Mice Inhibited GAG/PG loss, reduced bone erosion and osteophyte formation, modulated cytokine levels (↓sRANKL, ↓IL-6, ↑IL-10). academax.commdpi.com
Anterior Cruciate Ligament Transection (ACLT) Rabbits Attenuated subchondral bone changes, reduced bone turnover, mitigated loss of BMD and bone volume. researchgate.net

Inflammatory Arthritis Models (e.g., Carrageenan/Kaolin-Induced)

The anti-inflammatory potential of this compound has been explored in models of acute inflammatory arthritis. The Carrageenan/Kaolin-Induced Arthritis model in rats involves injecting a combination of carrageenan and kaolin (B608303) into the knee joint to provoke a robust inflammatory response. scispace.com

In a study utilizing this model, the combination of fucoxanthin (B1674175) and this compound was investigated. The results indicated that the combination therapy significantly reduced the degree of knee joint swelling and attenuated inflammation within the synovial tissue. uq.edu.au It also protected against cartilage erosion and the loss of proteoglycans. Mechanistically, the treatment was found to inhibit the upregulation of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) protein expression in the synovial tissue. Concurrently, it decreased levels of the pro-inflammatory cytokines interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) and reduced the production of nitric oxide (NO). uq.edu.au

Table 2: Findings in Carrageenan/Kaolin-Induced Arthritis Model

Parameter Effect of Combination with this compound Citation
Knee Joint Swelling Significantly reduced uq.edu.au
Synovial Inflammation Attenuated uq.edu.au
Cartilage Erosion & Proteoglycan Loss Attenuated uq.edu.au
COX-2 and iNOS Expression Inhibited uq.edu.au
IL-1β and TNF-α Levels Decreased uq.edu.au
Nitric Oxide (NO) Production Reduced uq.edu.au

Studies on Myelopoiesis and Immune Cell Function

Investigations into the effects of this compound on the hematopoietic system have revealed a significant role in modulating myelopoiesis and immune cell activity. Studies in mice have shown that glucosamine interferes with the normal process of myelopoiesis, the production of myeloid cells.

A key finding is that glucosamine promotes the generation of immature myeloid cells known as myeloid-derived suppressor cells (MDSCs), both in vivo and in vitro. These cells are recognized for their potent immunosuppressive capabilities. The mechanism involves the upregulation of glucose transporter 1 (GLUT1) in hematopoietic stem and progenitor cells (HSPCs), which influences their function. Glucosamine was also found to downregulate key genes involved in the differentiation of HSPCs and myelopoiesis.

Furthermore, glucosamine was shown to enhance the immunosuppressive function of these MDSCs. It achieved this by increasing the expression of arginase 1 and inducible nitric oxide synthase (iNOS), leading to high levels of reactive oxygen species (ROS). This functional enhancement is regulated through the STAT3 and ERK1/2 signaling pathways.

Investigations in Renal Fibrosis Models

The potential anti-fibrotic effects of this compound have been assessed in preclinical models of kidney disease. In a mouse model of diabetic nephropathy, treatment with glucosamine was found to reduce mesangial expansion, a hallmark of the disease. It also decreased the expression of the extracellular matrix protein fibronectin and α-smooth muscle actin (α-SMA), a marker of myofibroblast activation.

Another study highlighted that this compound could mitigate renal fibrosis induced by unilateral ureteral obstruction. The underlying mechanism appears to involve the suppression of the transforming growth factor-β (TGF-β) signaling pathway. It was found that glucosamine inhibits the N-linked glycosylation of the type II TGF-β receptor (TβRII). This defective glycosylation impairs the receptor's transport to the cell surface, thereby reducing TGF-β signaling and its downstream fibrogenic actions.

Intervertebral Disc Degeneration Models

Research into the effects of this compound on intervertebral disc (IVD) health has yielded complex and, at times, contradictory results. An in vivo study using an annular puncture model in New Zealand White rabbits to induce disc degeneration reported a net negative effect of oral glucosamine supplementation. In this model, animals treated with glucosamine showed a lower magnetic resonance imaging (MRI) index and a decreased nucleus pulposus area in the injured discs compared to non-supplemented animals. These findings were supported by histological analysis and biochemical assays, which demonstrated decreased glycosaminoglycan content in the discs of glucosamine-fed animals. Gene expression analysis was also consistent with a detrimental effect on the disc matrix.

In contrast, some in vitro studies on isolated IVD cells have suggested potential benefits. For instance, research on rat intervertebral disc cells showed that glucosamine could inhibit the production of inflammatory mediators when the cells were stimulated with IL-1. However, other in vitro work has raised concerns, showing decreased GAG synthesis in response to glucosamine sulfate under inflammatory conditions.

Table 3: Summary of Findings in Intervertebral Disc Degeneration Research

Model Type Model Details Key Findings Citation
In Vivo Annular puncture-induced degeneration in rabbits Negative effect on disc matrix; decreased GAG content, lower MRI index, detrimental gene expression changes.
In Vitro IL-1 stimulated rat IVD cells Inhibited production of inflammatory mediators.

Tumor Models (e.g., S180, Heps-bearing mice)

This compound has demonstrated antitumor activity in certain preclinical cancer models. In Kunming mice bearing Sarcoma 180 (S180) solid tumors, oral administration of this compound was shown to inhibit tumor growth. The study suggested that the antitumor effect is likely both host-mediated and cytocidal. In addition to direct tumor inhibition, the compound was found to have immunomodulatory effects, significantly enhancing the thymus and spleen indices and promoting T lymphocyte proliferation.

In a separate line of research relevant to hepatocellular carcinoma, a drug delivery system utilizing glucosamine-modified polymers was tested in a human liver cancer xenograft model (HepG2 cells) in nude mice. While not a direct test of this compound as the sole therapeutic agent, this study demonstrated that modifying drug-carrying micelles with glucosamine enhanced their antitumor effects. This enhancement is based on targeting the overexpressed glucose transporter-1 (GLUT-1) on HepG2 cells, thereby increasing drug delivery to the tumor.

Table 4: Antitumor Activity of this compound in S180 Model

Parameter Observation Citation
Tumor Growth Inhibition of Sarcoma 180 solid tumor
Immune Organs Significant enhancement of thymus and spleen indices
Immune Cells Promotion of T lymphocyte proliferation

Acute Kidney Injury Models (Ischemia-Reperfusion)

The role of this compound in acute kidney injury (AKI) has been examined in Ischemia-Reperfusion (I/R) models, with conflicting results reported in the literature.

One study using a murine I/R injury model found that pre-treatment with glucosamine offered significant protection against AKI. The protective effects were attributed to a marked reduction in oxidative stress levels, preservation of mitochondrial structure, and mitigation of endoplasmic reticulum (ER) stress in renal tissues following the injury.

However, a different study also employing a mouse model of renal ischemia and reperfusion reported contrasting findings. In this research, oral supplementation with glucosamine failed to provide any protection from I/R injury. The study noted that while caloric restriction (used as a positive control) showed a known protective effect on renal function and survival, glucosamine supplementation did not confer similar benefits. These data suggest that under the tested conditions, oral glucosamine did not protect the kidney from this type of acute injury.

Methodological Considerations in Preclinical Studies

Methodological rigor is paramount in the preclinical evaluation of this compound to ensure the reliability and translatability of findings. Key considerations include the selection of appropriate concentrations in in vitro models and the comparative assessment of effects across different animal species, each presenting unique physiological contexts.

Concentration-Dependent Effects in In Vitro Systems

The biological effects of this compound in in vitro settings are highly dependent on the concentrations used, with responses varying from metabolic modulation to significant anti-proliferative and antioxidant activities. Research across different cell types demonstrates a clear dose-response relationship.

In studies on human hepatoma SMMC-7721 cells, this compound exhibited a concentration-dependent inhibition of cell growth. nih.gov At a concentration of 500 µg/ml, the inhibition ratio was approximately 50%, which increased to 82% at 1000 µg/ml after 120 hours of treatment. nih.gov This inhibitory effect was associated with an arrest of the cells in the S phase of the cell cycle. nih.gov

The compound also demonstrates significant antioxidant properties in a concentration-dependent manner. In cell-free systems, this compound showed a potent ability to scavenge superoxide (B77818) anions, with more than 75% scavenging activity at a concentration of 0.05 mg/mL, increasing to 83.74% at 0.8 mg/mL. researchgate.net Its ability to scavenge hydroxyl radicals was also dose-dependent, reaching approximately 54.89% at a concentration of 3.2 mg/mL. researchgate.net

In the context of joint health, this compound's effects on cartilage and synovial cells are also concentration-sensitive. In cultured normal chondrocytes and synoviocytes stimulated with interleukin-1 (IL-1), a concentration of 100 µg/ml of this compound was found to suppress the production of prostaglandin E2 (PGE2) and partially suppress nitric oxide (NO) and matrix metalloproteinases (MMPs). clinexprheumatol.org However, at the same concentration, it did not suppress the production of these mediators from osteoarthritic (OA) chondrocytes, suggesting that the cellular state can influence the response. clinexprheumatol.org

Furthermore, D-glucosamine has been shown to influence immune cell activity in a dose-dependent manner. In vitro studies on myeloid-derived suppressor cells (MDSCs) revealed that D-glucosamine enhanced their immunosuppressive ability on T-cell proliferation in a dose-dependent fashion. frontiersin.org Additionally, research on gut microbiota has shown that a 0.5% (w/v) concentration of D-glucosamine significantly enhanced the growth of 81% of the 70 dominant human colonic bacterial species tested. medrxiv.orgmedrxiv.org

Cell/System TypeConcentrationObserved EffectReference
Human Hepatoma SMMC-7721 Cells500 µg/ml~50% inhibition of cell growth nih.gov
Human Hepatoma SMMC-7721 Cells1000 µg/ml82% inhibition of cell growth nih.gov
Cell-Free System (Superoxide Scavenging)0.8 mg/mL83.74% scavenging activity researchgate.net
Cell-Free System (Hydroxyl Scavenging)3.2 mg/mL~54.89% scavenging activity researchgate.net
Normal Chondrocytes & Synoviocytes (IL-1 stimulated)100 µg/mlSuppressed PGE2, NO, and MMP production clinexprheumatol.org
Osteoarthritic Chondrocytes (IL-1 stimulated)100 µg/mlNo suppression of PGE2, NO, and MMPs clinexprheumatol.org
Myeloid-Derived Suppressor Cells (MDSCs)Dose-dependentEnhanced immunosuppressive ability frontiersin.org
Human Gut Microbiota0.5% (w/v)Enhanced growth of 81% of species tested medrxiv.orgmedrxiv.org

Comparisons Across Different Animal Species

Preclinical research on this compound has been conducted in various animal models, including rabbits, horses, dogs, rats, and mice, revealing species-specific differences in pharmacokinetics and therapeutic outcomes. A systematic review of preclinical osteoarthritis studies found that most were performed in rats (50%) and rabbits (40%). mdpi.com

In rabbit models of surgically induced osteoarthritis, this compound has been shown to attenuate subchondral bone turnover, structure, and mineralization alterations that occur in the early stages of the disease. researchgate.netresearchgate.net

Studies in horses, a large animal model, have focused on pharmacokinetics. One investigation comparing this compound with D-glucosamine sulphate found that the hydrochloride salt resulted in significantly lower synovial fluid concentrations following oral administration. nih.gov The median oral bioavailability for glucosamine hydrochloride was reported to be 6.1%. nih.gov

In canines, the evidence for the efficacy of this compound is mixed. nih.gov The oral bioavailability of glucosamine hydrochloride in dogs has been reported to be approximately 12%. vettimes.com Some studies have failed to show a significant improvement compared to a placebo in dogs with confirmed osteoarthritis. vettimes.com The therapeutic effect of glucosamine in dogs with hip osteoarthritis was not found to be significantly different from placebo in one clinical trial. nih.gov

In a mouse model of knee osteoarthritis, treatment with this compound was shown to have a protective effect on cartilage tissue, reduce chondrocyte apoptosis, and improve joint damage, with a more pronounced effect observed at higher doses. nih.gov This suggests a dose-dependent beneficial effect in this species. nih.gov

These cross-species variations highlight the challenges in extrapolating data from one animal model to another, and ultimately to humans. Differences in gastrointestinal absorption, metabolism, and the specific nature of the induced disease model can all contribute to the heterogeneous results observed. mdpi.comnih.gov

Animal SpeciesModelKey FindingsReference
RabbitSurgically Induced Osteoarthritis (ACLT)Attenuated subchondral bone changes. researchgate.netresearchgate.net
HorsePharmacokinetic StudyOral bioavailability of 6.1%; lower synovial fluid levels compared to glucosamine sulphate. nih.gov
DogNaturally Occurring OsteoarthritisOral bioavailability of ~12%. Evidence for clinical efficacy is mixed and sometimes not superior to placebo. nih.govvettimes.com
MouseKnee Osteoarthritis ModelDose-dependent protective effect on cartilage and reduction in chondrocyte apoptosis. nih.gov
RatOsteoarthritis ModelsFrequently used species in preclinical OA research with glucosamine. mdpi.com

Comparative Academic Studies on D Glucosamine Hydrochloride Formulations

Comparison with D-Glucosamine Sulfate (B86663) in Research Models

The scientific community has extensively investigated the relative efficacy and bioavailability of D-glucosamine hydrochloride (GlcN·HCl) and D-glucosamine sulfate. While both forms are widely used, research models have yielded nuanced findings regarding their comparative profiles.

One of the primary differences lies in their composition and stability. This compound offers a more concentrated form of glucosamine (B1671600) per unit of weight compared to the sulfate form, which requires stabilization with salts like sodium chloride or potassium chloride. askthescientists.com In fact, this compound contains about 83% active glucosamine, whereas glucosamine sulfate contains approximately 60%. equine-america.co.uk This higher concentration and purity contribute to the greater stability of the hydrochloride form. equine-america.co.ukphysioflexpro.com

Pharmacokinetic studies have been central to the comparison of these two salts. A study in a large animal model (horses) compared the plasma and synovial fluid concentrations after oral administration of clinically relevant doses of both forms. madbarn.comresearchgate.net The results indicated that crystalline glucosamine sulfate led to significantly higher glucosamine concentrations in the synovial fluid at 1 and 6 hours post-administration compared to an equivalent dose of glucosamine hydrochloride. madbarn.comresearchgate.net This study also reported a higher median oral bioavailability for the sulfate form (9.4%) compared to the hydrochloride form (6.1%). madbarn.comresearchgate.net

However, other researchers argue that the carrier salt (sulfate or hydrochloride) is of little consequence to the ultimate bioavailability of glucosamine. askthescientists.com Upon oral administration, glucosamine sulfate is rapidly broken down into glucosamine and sulfate ions. askthescientists.com The body then absorbs the glucosamine, and some studies suggest that the clinical outcomes of studies using either the hydrochloride or sulfate salt have been similar. askthescientists.com It has been noted that a key study often cited to prove the bioavailability of glucosamine sulfate actually used radiolabeled glucosamine hydrochloride. askthescientists.com

A systematic review of preclinical studies from 2000 to 2021 found heterogeneous results. mdpi.com Some authors within this review suggested that glucosamine hydrochloride had poorer bioavailability. mdpi.com Conversely, one murine model study indicated that the hydrochloride form showed greater histologic effectiveness in preventing cartilage degradation compared to the sulfate form under the same conditions. mdpi.com

Table 1: Comparative Bioavailability and Pharmacokinetics of this compound vs. D-Glucosamine Sulfate

ParameterThis compoundD-Glucosamine SulfateReference
Active Glucosamine Content~83%~60% equine-america.co.uk
Median Oral Bioavailability (Equine Model)6.1%9.4% madbarn.comresearchgate.net
Synovial Fluid Concentration (Equine Model)Lower at 1 and 6 hours post-administrationSignificantly higher at 1 and 6 hours post-administration madbarn.comresearchgate.net
StabilityMore stable, does not require stabilization with saltLess stable, requires salt (e.g., KCl) for stabilization askthescientists.comphysioflexpro.com

Distinction from N-Acetyl-D-Glucosamine (GlcNAc) in Biological Activity

This compound and N-Acetyl-D-Glucosamine (GlcNAc) are two distinct derivatives of glucosamine that exhibit different biological activities, particularly in the context of chondrocyte metabolism.

A key distinction lies in their effects on glucose transport and subsequent metabolic pathways in human articular chondrocytes. nih.gov Research has shown that D-glucosamine inhibits the facilitated transport of glucose, which is partly due to the depletion of ATP stores within the cells. nih.gov In contrast, GlcNAc appears to accelerate this process. nih.gov

These opposing actions on glucose transport are mirrored in their effects on the synthesis of essential cartilage matrix components. Studies have demonstrated that D-glucosamine inhibits the synthesis of sulfated glycosaminoglycans (sGAG) and hyaluronan. nih.gov Conversely, GlcNAc stimulates the synthesis of hyaluronan, an effect associated with the upregulation of hyaluronan synthase-2. nih.gov

Further studies using bovine chondrocytes in both monolayer and three-dimensional cultures have highlighted these differential effects. In monolayer cultures, this compound was found to significantly reduce cell proliferation, whereas GlcNAc augmented cellular metabolism. nih.gov In a long-term 3D culture, while both forms increased cell growth and stimulated collagen II synthesis, only GlcNAc, when added with growth factors, improved proteoglycan synthesis. nih.gov These findings suggest that D-glucosamine and GlcNAc have distinct molecular mechanisms that mediate their different biological activities within chondrocytes. nih.gov

Table 2: Differential Biological Activities of D-Glucosamine vs. N-Acetyl-D-Glucosamine (GlcNAc) in Chondrocyte Models

Biological ActivityD-Glucosamine (as Hydrochloride)N-Acetyl-D-Glucosamine (GlcNAc)Reference
Facilitated Glucose TransportInhibitsStimulates/Accelerates nih.gov
Sulfated Glycosaminoglycan (sGAG) SynthesisInhibitsNo significant inhibition reported nih.gov
Hyaluronan SynthesisInhibitsStimulates nih.gov
Chondrocyte Proliferation (Monolayer)ReducesNo significant reduction reported nih.gov
Proteoglycan Synthesis (3D Culture with Growth Factors)Lower than growth factors aloneImproved compared to growth factors alone nih.gov

Investigating Synergistic Effects with Other Compounds (e.g., Chondroitin (B13769445) Sulfate, Plant Extracts)

The potential for this compound to act synergistically with other compounds, notably chondroitin sulfate and various plant extracts, is a significant area of academic inquiry.

The combination of glucosamine and chondroitin sulfate is perhaps the most studied. Research suggests these two molecules may have a synergistic relationship in supporting joint health. mdpi.com Mechanistically, glucosamine can increase the synthesis of aggrecan and type II collagen, while chondroitin sulfate can induce proteoglycan production and decrease collagenolytic activity. mdpi.comnih.gov A pharmacoproteomic study utilizing isobaric tags for relative and absolute quantitation (iTRAQ) analyzed the secretome of osteoarthritic chondrocytes treated with glucosamine hydrochloride and chondroitin sulfate, both alone and in combination. nih.gov The study identified 186 secreted proteins, with 36 showing statistically significant changes. The findings demonstrated a synergistic chondroprotective effect of the combined treatment at the extracellular level. nih.gov In bovine cartilage explants, the combination of glucosamine hydrochloride with chondroitin sulfate was found to be slightly better than glucosamine alone in inhibiting certain inflammatory and catabolic intermediates. nih.gov

Clinical research, such as the Glucosamine/Chondroitin Arthritis Intervention Trial (GAIT), has suggested that the combination of glucosamine and chondroitin sulfate may be particularly effective in subgroups of patients with moderate-to-severe pain. nih.gov The synergistic effect has been proposed in various in vitro and in vivo studies, with the combination potentially enhancing the efficacy of each component. nih.gov

Beyond chondroitin sulfate, research has explored the combination of this compound with plant-derived compounds. For instance, one study described a gel formulation containing 10% glucosamine hydrochloride along with nettle juice and Kalanchoe juice for treating periodontitis in animal models. midwesterndoctor.com This combination was reported to reduce inflammation and accelerate tissue repair. midwesterndoctor.com The principle of synergy between pharmaceutical agents and plant-based bioactive compounds is an expanding field of research. mdpi.com Plant extracts can offer a multitude of benefits, such as acting on multiple targets simultaneously and potentially enhancing the bioavailability or potency of the primary compound. mdpi.com

Advanced Analytical Techniques for D Glucosamine Hydrochloride Research

Chromatographic Methods for Quantification and Purity Assessment

Chromatography is a cornerstone for the analysis of D-glucosamine hydrochloride, enabling its separation and quantification in complex matrices like dietary supplements and biological samples.

High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., Fluorescence, RI, ELSD, Corona CAD)

High-Performance Liquid Chromatography (HPLC) is widely used for the analysis of this compound. However, because glucosamine (B1671600) lacks a native chromophore, standard UV detection is often not feasible or lacks sensitivity. To overcome this, HPLC systems are coupled with various other types of detectors.

Fluorescence Detection (FLD): This highly sensitive technique requires a derivatization step to attach a fluorescent tag to the glucosamine molecule. Reagents such as 9-fluorenylmethyl chloroformate (FMOC-Cl) or ortho-phthalaldehyde (OPA) are used to create a fluorescent derivative that can be detected at very low concentrations. mdpi.comfrontiersin.org This pre-column derivatization makes FLD suitable for quantifying glucosamine in biological samples like human plasma and urine. mdpi.com

Refractive Index (RI) Detection: An RI detector measures the difference in the refractive index between the mobile phase and the analyte eluting from the column. It is a universal detector but is less sensitive than FLD and is susceptible to baseline drift with temperature and pressure fluctuations. researchgate.netresearchgate.net Reversed-phase ion-pairing HPLC with RI detection has been successfully used for determining glucosamine in nutritional supplements. researchgate.net

Evaporative Light Scattering Detection (ELSD): ELSD is another universal detector that is more sensitive than RI and is not dependent on the optical properties of the analyte. The column eluent is nebulized, the solvent is evaporated, and the remaining non-volatile analyte particles scatter a light beam, which is then detected. This technique avoids the need for derivatization and is effective for analyzing underivatised glucosamine. researchgate.netnih.gov

Corona Charged Aerosol Detection (CAD): Similar to ELSD, Corona CAD is a universal detector where the eluent is nebulized and the solvent evaporated. The resulting analyte particles are then charged by a stream of ionized nitrogen gas, and the charge is measured by an electrometer. This method provides a consistent response for non-volatile analytes, irrespective of their chemical structure. nih.govresearchgate.net A key advantage is that it does not require derivatization and can analyze this compound within minutes. nih.govnih.gov

DetectorPrincipleDerivatization Required?Key AdvantagesCommon Application
Fluorescence (FLD)Detects fluorescence emitted from a derivatized analyte.YesHigh sensitivity and selectivity.Quantification in biological fluids. mdpi.com
Refractive Index (RI)Measures changes in the refractive index of the eluent.NoUniversal, non-destructive.Analysis of nutritional supplements. researchgate.net
Evaporative Light Scattering (ELSD)Detects light scattered by non-volatile analyte particles after solvent evaporation.NoMore sensitive than RI, universal response for non-volatile compounds.Simultaneous determination with other compounds like chondroitin (B13769445) sulfate (B86663). researchgate.net
Corona Charged Aerosol (CAD)Measures charge of aerosolized analyte particles.NoHigh sensitivity, consistent response, rapid analysis. nih.govQuality control of dietary supplements. researchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC) with Mass Spectrometry (MS)

Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective separation technique for highly polar compounds like this compound that are poorly retained on traditional reversed-phase columns. researchgate.net HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, like acetonitrile, and a small amount of aqueous solvent. nii.ac.jp This combination allows for the retention and separation of polar analytes.

When coupled with Mass Spectrometry (MS), HILIC-MS becomes a powerful tool for both quantification and identification. nii.ac.jp Electrospray ionization (ESI) is a common interface used in HILIC-MS for glucosamine analysis. The mass spectrometer provides high selectivity and sensitivity, allowing for the detection of the protonated molecular ion [M+H]+ of glucosamine. nii.ac.jp This technique has been successfully applied to the quality control of glucosamine in dietary supplements. nii.ac.jp

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) offers a high-efficiency alternative to HPLC for the analysis of this compound. nih.gov This technique separates ions based on their electrophoretic mobility in an electric field within a narrow capillary. Due to its high resolving power and short analysis times, CE is well-suited for routine analysis. nih.govmdpi.com

Similar to fluorescence detection in HPLC, analysis of glucosamine by CE often involves a derivatization step to enhance detection by UV absorbance. mdpi.com Reagents like o-phthalaldehyde (B127526) (OPA) or dansyl chloride can be used to label the amino group of glucosamine. nih.govmdpi.com In-capillary labeling techniques have been developed to simplify sample pretreatment and improve reproducibility. nih.gov The method has proven effective for quantifying glucosamine in pharmaceutical tablets and nutraceutical preparations. mdpi.comnih.gov

Spectroscopic Characterization (e.g., NMR, IR, MS)

Spectroscopic methods are indispensable for the structural confirmation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to elucidate the detailed structure of the molecule. ¹H NMR spectra can distinguish between the α and β anomers of D-glucosamine in solution by identifying the distinct signals of the anomeric protons. core.ac.ukresearchgate.net For instance, the ¹H NMR spectrum of D-glucosamine in D₂O shows two signals for the anomeric proton, with the mutarotation process reaching an equilibrium of approximately 60% β-anomer and 40% α-anomer. core.ac.uk

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum shows characteristic absorption bands corresponding to O-H and N-H stretching vibrations, as well as vibrations from the secondary alcohol groups, confirming the compound's identity. nih.govnih.govnih.gov

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of this compound. In ESI-MS, a single peak corresponding to the molecular ion [M-Cl]+ is typically observed, confirming the mass of the glucosamine cation. Tandem MS (MS/MS) can be used to further fragment the molecule, providing additional structural information and enhancing selectivity in quantitative methods.

TechniqueInformation ObtainedKey Findings for this compound
NMR SpectroscopyDetailed molecular structure, identification of anomers.Shows signals for both α and β anomers in solution. core.ac.uk
IR SpectroscopyIdentification of functional groups.Confirms presence of O-H, N-H, and alcohol groups. nih.gov
Mass SpectrometryMolecular weight and fragmentation pattern.Detects the molecular ion, confirming the mass of the compound.

Radioactive Labeling Techniques (e.g., ³H-Glucosamine Hydrochloride) for Metabolic Tracing

Radioactive labeling is a powerful technique used to trace the metabolic fate of this compound within biological systems. By using tritium-labeled glucosamine (³H-Glucosamine), researchers can follow its uptake, distribution, and incorporation into various macromolecules. core.ac.uk

These tracer studies are crucial for understanding how glucosamine contributes to the biosynthesis of glycosaminoglycans (GAGs), proteoglycans, and glycoproteins, which are essential components of connective tissues like cartilage. Studies have shown that ³H-glucosamine is incorporated into macromolecules that are both bound to cells and released into the surrounding medium. core.ac.uk This technique provides direct evidence of glucosamine's role as a precursor in anabolic pathways and helps quantify the rate of synthesis of these important biopolymers in various cell types and tissues. core.ac.uk

Immunological and Molecular Assays for Mechanistic Studies (e.g., Western Blot, RT-PCR)

To investigate the molecular mechanisms underlying the biological effects of this compound, researchers utilize immunological and molecular assays. These techniques help to elucidate how glucosamine influences cell signaling pathways, gene expression, and protein synthesis.

Western Blot: This immunoassay is used to detect and quantify specific proteins in a sample. In the context of glucosamine research, Western blotting has been used to study its effect on inflammatory signaling pathways. For example, studies have shown that glucosamine hydrochloride can inhibit the activation of nuclear factor-kappaB (NF-κB), a key transcription factor in inflammation, by affecting the levels of proteins like p65 and IKKα in the nucleus. nih.gov It is also used to confirm changes in the protein levels of cartilage matrix components, such as type II collagen.

Reverse Transcription-Polymerase Chain Reaction (RT-PCR): RT-PCR is a highly sensitive technique used to measure the levels of specific messenger RNA (mRNA), providing a snapshot of gene expression. Researchers use RT-PCR to determine how this compound affects the expression of genes relevant to cartilage health and disease. Studies have demonstrated that glucosamine can modulate the gene expression of both anabolic markers (e.g., aggrecan and type II collagen) and catabolic enzymes (e.g., matrix metalloproteinases (MMPs) and aggrecanases) in chondrocytes. researchgate.netresearchgate.net These findings suggest that glucosamine's chondroprotective effects may be based on inhibiting the expression of genes that lead to cartilage degradation. researchgate.net

AssayPurposeExample Application in this compound ResearchKey Findings
Western BlotDetects and quantifies specific proteins.Analyzing the effect on NF-κB inflammatory pathway proteins. nih.govGlucosamine can inhibit the nuclear translocation of NF-κB pathway proteins like p65 and IKKα.
RT-PCRMeasures gene expression levels (mRNA).Studying the expression of anabolic and catabolic genes in chondrocytes. researchgate.netresearchgate.netGlucosamine can down-regulate the expression of genes for aggrecan, collagen type II, and matrix-degrading enzymes. researchgate.net

Metabolomic Profiling Techniques (e.g., CE-TOFMS)nih.gov

Metabolomic profiling offers a powerful lens through which to understand the systemic effects of this compound by capturing a snapshot of the low-molecular-weight metabolites in a biological system. Among the advanced analytical techniques employed for this purpose, Capillary Electrophoresis-Time of Flight Mass Spectrometry (CE-TOFMS) stands out due to its high resolution and suitability for analyzing charged metabolites. nih.gov This technique is particularly adept at separating and identifying a wide range of small molecules, providing a comprehensive picture of the metabolic pathways influenced by this compound.

Research utilizing metabolomic approaches has provided significant insights into the biochemical changes that occur following the administration of this compound. A notable study investigating the effects of oral administration of this compound in dogs revealed significant alterations in amino acid metabolism. The findings from this research suggest that this compound may induce a state of anaerobic respiration and cellular starvation, which could be linked to its mechanisms of action.

The study identified several key metabolic changes in the blood plasma of dogs after they were given this compound. Specifically, there was an observed increase in the levels of lactic acid and alanine (B10760859). These changes are indicative of a shift in energy metabolism. Furthermore, the research noted accelerated fumarate (B1241708) respiration.

The table below summarizes the key metabolites identified and their observed changes following the administration of this compound, as detailed in the study.

MetaboliteObserved Change in PlasmaMetabolic Pathway Implication
Lactic AcidElevatedAnaerobic Respiration
AlanineElevatedAmino Acid Metabolism
FumarateAccelerated RespirationCitric Acid Cycle

These findings provide a deeper understanding of the metabolic impact of this compound. The elevation of lactic acid and alanine, coupled with changes in fumarate respiration, points towards a complex interplay of metabolic pathways. Further research in this area, leveraging the capabilities of techniques like CE-TOFMS, will continue to elucidate the intricate biochemical processes influenced by this compound.

Emerging Research Areas and Future Directions for D Glucosamine Hydrochloride

Potential Novel Therapeutic Applications Beyond Musculoskeletal Health

The unique biochemical properties of D-glucosamine hydrochloride have prompted researchers to investigate its therapeutic potential in a range of non-musculoskeletal conditions. Preliminary studies suggest that it may play a role in mitigating kidney damage, combating microbial infections, and even inducing cancer cell death.

Recent studies have highlighted the potential of glucosamine (B1671600) in protecting against kidney damage. Research indicates that glucosamine may mitigate ischemia-reperfusion-induced acute kidney injury (AKI) by modulating oxidative, mitochondrial, and inflammatory pathways. frontiersin.orgdoaj.org Administration of glucosamine has been shown to reduce oxidative stress, preserve mitochondrial structure, and lessen endoplasmic reticulum stress in renal tissues following injury. doaj.org Furthermore, it has demonstrated an ability to attenuate inflammatory responses in proximal tubular epithelial cells. frontiersin.orgdoaj.org

In the context of chronic kidney disease, which can lead to complications like renal failure and oxidative stress, N-acetylglucosamine (NAG), an active metabolite of glucosamine, has shown promise. pensoft.net Studies in animal models of chronic renal failure have indicated that NAG can improve the excretory function of the kidneys and restore the antioxidant balance. pensoft.net Some research also suggests that glucosamine could have a protective effect against the progression of diabetic nephropathy by reducing mesangial expansion and the accumulation of extracellular matrix. frontiersin.org However, other studies have suggested a potential for glucosamine-related nephrotoxicity associated with apoptosis in kidney tubular and mesangial cells, indicating a need for further research to clarify its long-term effects on kidney function. nih.gov

This compound and its derivatives are being investigated for their antimicrobial properties. Studies have shown that glucosamine exhibits antibacterial activity against various strains. For instance, food-grade glucosamine has demonstrated the ability to inhibit the growth of bacteria such as Staphylococcus saprophyticus and Micrococcus luteus. nih.govscribd.com Glucosamine sulfate (B86663) has also been found to possess environmental antibacterial properties, inhibiting the growth of bacterial colonies in various media. nih.gov

The development of new glucosamine derivatives is a key area of this research. By modifying the structure of D-glucosamine, scientists have been able to synthesize new amides with screened antifungal and antibacterial activities. researchgate.net Furthermore, N-acetyl-D-glucosamine (GlcNAc) has been identified as a potent agent that can re-sensitize antibiotic-tolerant populations of E. coli to β-lactam antibiotics. nih.gov These findings suggest the potential for glucosamine and its derivatives to be used in food preservation and as adjuvants in antimicrobial therapies.

A growing body of evidence suggests that this compound possesses antitumor properties and can induce apoptosis (programmed cell death) in various cancer cell lines. Research has shown that it can inhibit the proliferation of human oral squamous cell carcinoma (OSCC) cells and induce their apoptosis. nih.gov This pro-apoptotic effect appears to be mediated through a mitochondrial-dependent activation of caspases. nih.gov

Further studies have demonstrated that this compound can inhibit the growth of human hepatoma SMMC-7721 cells in a concentration-dependent manner and induce apoptosis. nih.govacademax.com In animal models, it has exhibited antitumor activity against Sarcoma 180. nih.govacademax.com The proposed mechanisms for these anticancer effects include the inhibition of p70S6K, a regulator of protein translation, and the downregulation of hypoxia-inducible factor 1α (HIF-1α), a key transcription factor in tumor angiogenesis. researchgate.net Additionally, glucosamine has been shown to enhance tumor necrosis factor (TNF)-related apoptosis-inducing ligand (TRAIL)-induced apoptosis in prostate cancer cells by increasing the expression of death receptor 5 (DR5). mdpi.com

Cancer Cell Line Observed Effects of this compound Potential Mechanisms
YD-8 (Human Oral Squamous Carcinoma)Inhibition of proliferation, induction of apoptosis. nih.govMitochondrial-dependent activation of caspases, downregulation of Mcl-1, induction of ER stress, downregulation of HIF-1α. nih.gov
SMMC-7721 (Human Hepatoma)Concentration-dependent reduction in cell growth, induction of apoptosis. nih.govacademax.comIncreased proportion of cells in the S phase of the cell cycle. nih.govacademax.com
Sarcoma 180 (in mice)Antitumor activity. nih.govacademax.comHost-mediated and cytocidal effects, enhancement of thymus and spleen indices, promotion of T lymphocyte proliferation. nih.gov
DU145 (Prostate Cancer)Sensitization to TRAIL-induced apoptosis. mdpi.comIncreased expression of death receptor 5 (DR5), suppression of anti-apoptotic factors (cFLIP, BCL-XL, MCL-1, XIAP). mdpi.com

Development of this compound Derivatives and Conjugates

To enhance the therapeutic properties of this compound, researchers are actively developing its derivatives and conjugates. By combining it with other molecules, such as metals or polyphenols, scientists aim to create novel compounds with improved bioactivity and targeted effects.

The synthesis of glucosamine-zinc (II) complexes is a promising area of research. These complexes have been investigated for their potential as food additives and for their biological activities. nih.gov Studies have shown that these complexes can possess both antioxidant and antimicrobial properties. nih.goviust.ac.in The chelation of zinc (II) with glucosamine-derived melanoidins has been found to significantly inhibit the growth of pathogenic bacteria. nih.gov

In the context of cancer research, conjugating acetylated glucosamine to zinc (II) complexes has been shown to enhance their cytotoxic ability against human breast adenocarcinoma (MCF-7) and human cervical cancer (HeLa) cell lines. nih.gov These complexes can induce apoptosis and inhibit the cell cycle in the G2/M phase. nih.gov The conjugation with glucosamine appears to facilitate a greater accumulation of zinc within the cancer cells. nih.gov

Specifically, glucosyl-appended imine and amine derivatives of resveratrol (B1683913) have demonstrated superior inhibitory effects against DNA oxidation induced by free radicals. acs.orgnih.govresearchgate.net The antioxidant effect, measured by the stoichiometric factor (the number of radicals terminated by one antioxidant molecule), was found to be significantly higher for these hybrids than for resveratrol itself. acs.orgnih.govresearchgate.net This suggests that combining resveratrol with glucosamine is a novel and effective strategy for protecting DNA from oxidative damage. acs.orgacs.org

Compound Stoichiometric Factor (n)
Resveratrol3.70 acs.orgnih.govresearchgate.net
Glucoside of Resveratrol3.49 acs.orgnih.govresearchgate.net
Glucosyl-appended imine of Resveratrol4.74 acs.orgnih.govresearchgate.net
Glucosyl-appended amine of Resveratrol4.97 acs.orgnih.govresearchgate.net

Role in Membrane Stability and Transfection Efficiency Research (e.g., Electroporation)

Recent research has uncovered a novel application for this compound in the realm of cellular biology, specifically concerning the stability of cell membranes and the efficiency of transfection methods like electroporation. Studies have indicated that D-glucosamine can play a protective role for the cell membrane. For instance, it has been reported to significantly suppress bradykinin-induced nociceptive responses, suggesting a direct effect on membrane stabilization.

In the context of electroporation—a technique that uses an electrical field to increase the permeability of the cell membrane to introduce foreign DNA—this compound has been shown to enhance the process. Research using osteoblast cells demonstrated that the inclusion of D-glucosamine in the electroporation buffer increased transfection efficiency by over 30%. This is thought to be due to D-glucosamine's ability to protect the osteoblast membrane from the electrical stress inherent in the procedure. The mechanism is partly attributed to the membrane absorption of D-glucosamine, which helps maintain membrane integrity.

Furthermore, this compound is believed to aid in the gene uptake process through a mechanism related to the "proton sponge hypothesis." This hypothesis suggests that its polycationic nature allows it to facilitate the escape of genetic material from endosomes before they fuse with lysosomes, where the material would be degraded. This dual function of protecting the membrane and assisting in the intracellular delivery of genes highlights a promising new area of application for this compound in genetic research and cellular engineering.

Table 1: Effect of D-Glucosamine on Electroporation Transfection Efficiency

Experimental ModelParameter MeasuredKey Finding
Osteoblasts (NOS-1 cells)Transfection Efficiency (GFP fluorescence)Over 30% increase with D-glucosamine-supplemented buffer after one day.
Osteoblasts (NOS-1 cells)Membrane StabilityObserved protection of the osteoblast membrane against electric stress.
Intracellular traffickingLysosomal EscapePromoted the escape of quantum dots from lysosomes (unpublished data supporting the proton sponge hypothesis).

Investigation of Physiological Effects in Aging Models

This compound is emerging as a compound of interest in aging research, with studies in various models suggesting it may mimic the effects of a caloric restriction diet, a known strategy for extending lifespan. Research has shown that D-glucosamine can extend the lifespan of both the nematode Caenorhabditis elegans and aging C57BL/6 mice.

The proposed mechanism behind these effects involves the impairment of glucose metabolism. D-glucosamine acts as an inhibitor of glycolysis, which can trigger a state similar to that of a low-carbohydrate diet. This metabolic shift leads to the activation of AMP-activated protein kinase (AMPK), a key energy sensor in cells, and an increase in mitochondrial biogenesis. healthline.comresearchgate.netalzdiscovery.org This process, termed mitohormesis, involves a transient increase in mitochondrial reactive oxygen species (ROS), which ultimately leads to beneficial cellular adaptations. healthline.com

In animal models, supplementation with D-glucosamine has been associated with several positive physiological outcomes, including lowered blood glucose levels and enhanced amino acid metabolism. healthline.comresearchgate.net Studies on aged rats, including those with D-galactose-induced accelerated aging, have shown that D-glucosamine can modulate erythrocyte membrane integrity and the function of membrane-bound transporters. It has also been observed to decrease levels of protein carbonyls and lipid hydroperoxides, which are markers of oxidative damage that typically increase with age.

Table 2: Observed Effects of D-Glucosamine in Aging Models

Model OrganismObserved Physiological EffectProposed Mechanism
C. elegans (nematode)Lifespan extension. healthline.comImpaired glucose metabolism, AMPK activation, increased mitochondrial biogenesis. healthline.com
C57BL/6 miceLifespan extension. healthline.comresearchgate.netMimics a low-carbohydrate diet, induces mitochondrial biogenesis. healthline.comresearchgate.net
Aged rats (natural and D-gal induced)Modulation of erythrocyte membrane integrity and transporters.Inhibition of glycolysis, acting as a caloric restriction mimetic.
Aged rats (natural and D-gal induced)Decreased protein carbonyl and lipid hydroperoxide levels.Scavenging of lipid peroxidation products.

Unresolved Mechanistic Questions and Research Gaps

Despite the growing body of research, several questions regarding the precise mechanisms of this compound's action remain unanswered, representing critical areas for future investigation.

Comprehensive Understanding of Molecular Mechanisms in Non-OA Models

While the anti-inflammatory and chondroprotective effects of D-glucosamine are well-documented in the context of osteoarthritis (OA), its molecular mechanisms in other, non-OA related conditions are less clear. nih.gov For example, its reported benefits in extending lifespan in aging models and its potential roles in cardiovascular and neurological health are based on broad physiological observations like mimicking calorie restriction and reducing systemic inflammation. researchgate.netpasioonline.comnovoslabs.com However, the specific signaling pathways and molecular targets that mediate these effects are not fully elucidated. For instance, in rheumatoid arthritis models, this compound has been shown to decrease serum levels of pro-inflammatory cytokines like TNF-α and IL-6, but how this compares and contrasts with its derivative, N-acetyl-d-glucosamine, which appears to act via a different cytokine profile, requires further study. springermedicine.com A deeper understanding of its interactions with cellular processes beyond joint tissue is necessary to validate and expand its potential therapeutic applications.

Specific Effects on Oxidative Stress Independent of Combination Products

This compound has demonstrated antioxidant properties in various studies. It has been shown to protect against free radical-induced damage to erythrocytes, reduce lipid and protein peroxidation, and increase levels of the endogenous antioxidant glutathione (B108866). mdpi.com Some research suggests it can suppress oxidative stress in osteoblasts by blocking the ROS/Akt/mTOR signaling pathway. nih.gov However, a significant portion of the research, particularly in human studies, has been conducted using formulations that combine glucosamine with other compounds, such as chondroitin (B13769445) sulfate. healthline.com This makes it difficult to isolate the specific contribution of this compound to the observed antioxidant effects. Future research should focus on elucidating the direct effects of this compound on oxidative stress markers and pathways, independent of confounding variables from combination products. nih.govoup.com This will help to clarify its potency and mechanisms as a standalone antioxidant agent.

Detailed Mechanisms of Action on Glucose Metabolism in Chondrocytes

The influence of this compound on glucose metabolism in chondrocytes is complex and not fully understood. As an amino sugar, it is a precursor for the hexosamine biosynthetic pathway, which produces UDP-N-acetylglucosamine, a crucial molecule for the synthesis of glycosaminoglycans and proteoglycans that form the cartilage matrix. nih.gov However, some studies suggest that this compound can interfere with normal glucose metabolism in chondrocytes, potentially inhibiting cell growth and matrix synthesis, especially when compared to its derivative N-acetyl-glucosamine. nih.gov The latter does not appear to compete for glucose transporters (GLUTs) or interfere with glycolysis in the same manner. nih.gov The precise ways in which this compound alters glucose uptake, glycolysis, and subsequent biosynthetic pathways within chondrocytes, and how these alterations ultimately impact cartilage health, remain key questions. nih.govmdedge.comdiabetesjournals.org A more detailed map of these metabolic interactions is needed to fully comprehend its role in joint physiology.

Q & A

Basic: What are the optimal storage conditions for D-glucosamine hydrochloride to prevent degradation during long-term experiments?

Answer:
this compound should be stored in airtight containers protected from light and moisture at 2–8°C (refrigeration or freezing). Prolonged exposure to air or elevated temperatures can lead to hydrolysis of the hydrochloride group, generating free amino groups that alter reactivity . Analytical certificates recommend refrigeration and protection from air/light to maintain stability and purity ≥98% .

Basic: Which analytical methods are recommended for determining the purity of this compound in research settings?

Answer:
High-performance liquid chromatography (HPLC) with pre-column derivatization using phenylisothiocyanate is the gold standard. The method involves isocratic elution on a C18 column (e.g., Waters Symmetry) with a mobile phase of methanol/water/acetic acid (10:89.6:0.04) and UV detection at 254 nm . Pharmacopeial standards also specify infrared spectroscopy, specific rotation, and residue on ignition for comprehensive characterization .

Basic: How can researchers mitigate hydrolysis of this compound during experimental procedures?

Answer:
Neutralize acidic solutions to pH 6–8 using alkali to stabilize the compound. At pH 7, condensation reactions achieve maximum yields (38%) while minimizing resinification caused by high alkalinity (>pH 8) or temperatures >60°C . Buffered systems and controlled temperature settings are critical for reproducibility.

Advanced: What experimental designs are appropriate for assessing the bioequivalence of different this compound formulations?

Answer:
Use a randomized, single-dose, two-period crossover design with 20+ healthy subjects. Plasma concentrations are quantified via LC-MS/MS after derivatization with phthalaldehyde/3-mercaptopropionic acid. Pharmacokinetic parameters (AUC, Cmax) should meet 90% confidence intervals within 80–125% for bioequivalence .

Advanced: How can response surface methodology (RSM) optimize the synthesis of this compound from biological waste?

Answer:
RSM combines single-factor experiments (e.g., reaction time, temperature, reagent ratios) with central composite design to model interactions. For example, optimizing hydrolysis of Pleurotus eryngii waste involves variables like HCl concentration and reaction duration, validated via HPLC-MS and FTIR .

Advanced: What techniques are used to analyze the crystal structure of this compound and its derivatives?

Answer:
X-ray crystallography is employed to resolve ionic hydrogen bonding patterns. Comparative studies with α-D-glucosamine hydrochloride and β-D-galactosamine hydrochloride reveal distinct lattice arrangements influenced by Cl⁻ ion interactions . Pair with DFT calculations for energy landscape predictions.

Advanced: How should researchers address contradictions in reported condensation yields under varying pH and temperature?

Answer:
Reconcile discrepancies by systematically replicating conditions (e.g., pH 6–8, 60°C) and monitoring resinification side reactions. Evidence shows that yields peak at pH 7 (38%) but decline sharply at higher alkalinity due to polymerization . Use kinetic studies and Arrhenius plots to model temperature dependence.

Basic: What safety precautions are necessary when handling this compound in the laboratory?

Answer:
Wear nitrile or neoprene gloves (tested for permeability) and lab coats. While NFPA rates health/fire hazards as 0, avoid inhalation/ingestion and store in ventilated areas. Contaminated clothing must be washed before reuse .

Advanced: What methodologies are employed to study the hydroxyl radical scavenging activity of this compound complexes?

Answer:
The EDTANa₂-Fe(II)-H₂O₂ system generates hydroxyl radicals, quantified via UV-Vis spectroscopy. For example, glucosamine-Dy³⁺ complexes exhibit enhanced scavenging activity compared to free D-glucosamine, validated through ESR or fluorescence assays .

Basic: How do pharmacopeial standards influence the characterization of this compound for research?

Answer:
Certified reference materials (CRMs) traceable to USP or Ph. Eur. standards ensure batch-to-batch consistency. Parameters include ≥98% purity (HPLC), specific rotation (+71.5° to +73.5°), and residue on ignition ≤0.1% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.